molecular formula C6H11BrO2 B3021681 2-Bromo-4-methylpentanoic acid CAS No. 42990-24-9

2-Bromo-4-methylpentanoic acid

Cat. No.: B3021681
CAS No.: 42990-24-9
M. Wt: 195.05 g/mol
InChI Key: NNFDHJQLIFECSR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDHJQLIFECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964308
Record name 2-Bromo-4-methylpentanoic acid
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49628-52-6, 42990-24-9
Record name Valeric acid, 2-bromo-4-methyl-,
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Record name 2-Bromo-4-methylpentanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methylpentanoic acid
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Foundational & Exploratory

2-Bromo-4-methylpentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methylpentanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, spectral data, reactivity, and safety information.

Chemical Identity and Structure

This compound is a halogenated carboxylic acid. The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes it a valuable intermediate in organic synthesis.

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₆H₁₁BrO₂[1][2][3]

  • Canonical SMILES : CC(C)CC(C(=O)O)Br[1][2]

  • InChI : InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[1][3]

  • CAS Numbers : 49628-52-6, 42990-24-9[1][2][3]

The molecule exists as a racemate, though stereospecific variants such as (S)-2-bromo-4-methylpentanoic acid (CAS: 28659-87-2) are also available.[4][5][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Weight 195.05 g/mol [1][4][7][8]
Exact Mass 193.99424 Da[1][2][4]
Density 1.432 g/cm³[2][3]
Boiling Point 240.5 °C at 760 mmHg[2][3]
Flash Point 99.3 °C[2][3]
Vapor Pressure 0.0126 mmHg at 25°C[2][3]
Refractive Index 1.485[2][3]
LogP (XLogP3) 2.3[2][4]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area (TPSA) 37.3 Ų[1][4]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1] The ¹H NMR spectrum would be expected to show characteristic signals for the methine proton at the alpha-carbon, the methylene (B1212753) protons, the isopropyl methine proton, and the diastereotopic methyl protons of the isopropyl group, in addition to the carboxylic acid proton.

  • Infrared (IR) Spectroscopy : IR spectra, including FTIR and vapor phase IR, have been recorded.[1] Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Br stretching vibrations.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.

General Reactivity
  • Carboxylic Acid Group : Can undergo typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.

  • Alpha-Bromo Group : The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., -OH, -NH₂, -CN) at this position. It can also undergo elimination reactions in the presence of a strong base.

Diagram of the primary reaction pathways for this compound.

Synthesis

A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The reaction of 4-methylpentanoic acid with Br₂ and PBr₃ yields this compound.[9] The mechanism proceeds via the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position.[9]

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

Objective: To synthesize this compound from 4-methylpentanoic acid.

Materials:

  • 4-methylpentanoic acid

  • Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic amount)

  • Bromine (Br₂)

  • Water (H₂O)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a gas trap), a dropping funnel, and a magnetic stirrer.

  • Initial Reaction: Charge the flask with 4-methylpentanoic acid and a catalytic amount of PBr₃ (or red phosphorus).

  • Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized by the gas trap.

  • Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux until the red color of bromine disappears, indicating its consumption.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide to the final carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow start Start: 4-methylpentanoic acid reactants Add PBr₃ (cat.) and Br₂ start->reactants reflux Heat to Reflux reactants->reflux hydrolysis Cool and Hydrolyze with H₂O reflux->hydrolysis extraction Solvent Extraction hydrolysis->extraction drying Dry Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Vacuum Distillation concentration->purification end End: Pure this compound purification->end

Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Danger) : H314 - Causes severe skin burns and eye damage.[1][10]

  • It may also be harmful in contact with skin (Acute Toxicity, Dermal) and if inhaled (Acute Toxicity, Inhalation).[1]

Precautionary Measures:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[11][12] Use only in a well-ventilated area and avoid breathing vapors or mist.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep containers tightly closed and store locked up.[11] It is incompatible with strong oxidizing agents and strong bases.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[11][12]

    • Inhalation: Remove to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[11][12]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

A Comprehensive Technical Guide to 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Bromo-4-methylpentanoic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical properties, synthesis, safety information, and significant applications, with a focus on its role in the production of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

This compound is a halogenated derivative of isocaproic acid. Its properties can vary slightly depending on the stereoisomer. The compound is typically available as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being particularly significant in pharmaceutical synthesis.

PropertyData
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol [1][2][3][4]
CAS Number 49628-52-6 (racemic)[2][5][6][7][8]
42990-24-9 ((R)-isomer)[1][3][6][9]
28659-87-2 ((S)-isomer)[4][10]
Boiling Point 240.5 °C at 760 mmHg[5][6]
Density 1.432 g/cm³[5][6]
Refractive Index 1.485[5][6]
Flash Point 99.3 °C[5][6]
XLogP3 2.3[1][2][4][5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Synthesis of this compound

The primary method for the synthesis of this compound is through the alpha-bromination of 4-methylpentanoic acid, a reaction famously known as the Hell-Volhard-Zelinsky (HVZ) reaction.[1][6][7][10] This reaction allows for the selective halogenation of the α-carbon of a carboxylic acid.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

Materials:

  • 4-methylpentanoic acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-methylpentanoic acid is dissolved in an inert solvent.

  • A catalytic amount of red phosphorus or phosphorus tribromide is added to the flask.

  • Bromine is added dropwise to the reaction mixture with constant stirring. The reaction is typically exothermic and may require cooling to control the rate.

  • After the addition of bromine is complete, the mixture is heated to reflux until the evolution of hydrogen bromide (HBr) gas ceases.

  • The reaction mixture is then cooled to room temperature.

  • Water is carefully added to the mixture to hydrolyze the intermediate acyl bromide to the corresponding α-bromo carboxylic acid.

  • The product, this compound, is then isolated and purified, typically by distillation or crystallization.

HVZ_Workflow Synthesis Workflow of this compound via HVZ Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-methylpentanoic_acid 4-methylpentanoic acid Mixing Mixing and Dropwise Addition of Bromine 4-methylpentanoic_acid->Mixing Bromine Bromine (Br₂) Bromine->Mixing Catalyst PBr₃ (catalyst) Catalyst->Mixing Reflux Heating under Reflux Mixing->Reflux Hydrolysis Quenching with Water Reflux->Hydrolysis Byproduct HBr (gas) Reflux->Byproduct Product This compound Hydrolysis->Product

Caption: Synthesis Workflow of this compound via HVZ Reaction.

Safety and Hazard Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, OralDangerH302: Harmful if swallowed[1]
Acute Toxicity, DermalDangerH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationDangerH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationDangerH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationDangerH332: Harmful if inhaled[1]
Specific target organ toxicity, single exposureDangerH335: May cause respiratory irritation[1]

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. Always refer to the latest Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a chiral intermediate for the synthesis of APIs. The (S)-enantiomer, (S)-2-Bromo-4-methylpentanoic acid, is a key building block in the synthesis of Pregabalin.

Pregabalin is an anticonvulsant and anxiolytic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The stereochemistry of the molecule is crucial for its biological activity, with the (S)-enantiomer being the active form.

Drug_Development_Pathway Role of (S)-2-Bromo-4-methylpentanoic acid in Pregabalin Synthesis Start (S)-2-Bromo-4-methylpentanoic acid Intermediate Chiral Intermediate Start->Intermediate Key Building Block Synthesis Multi-step Chemical Synthesis Intermediate->Synthesis API Pregabalin (API) Synthesis->API Drug Pharmaceutical Formulation API->Drug Application Therapeutic Use: - Epilepsy - Neuropathic Pain - Anxiety Drug->Application

Caption: Role of (S)-2-Bromo-4-methylpentanoic acid in Pregabalin Synthesis.

Mechanism of Action Context: Pregabalin

While this compound itself does not have a defined signaling pathway, its end-product, Pregabalin, exerts its therapeutic effects by modulating the central nervous system. Pregabalin is a potent ligand of the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. By binding to this subunit, Pregabalin reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties. Although a GABA analog, Pregabalin does not bind directly to GABA receptors.

GABA_Pregabalin_Relationship Simplified Context of Pregabalin's Mechanism of Action cluster_neurotransmission Synaptic Cleft Presynaptic Presynaptic Neuron Neurotransmitters Excitatory Neurotransmitters Presynaptic->Neurotransmitters Reduces release Postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ subunit) VGCC->Presynaptic Reduces Ca²⁺ influx Neurotransmitters->Postsynaptic Decreased signaling Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ subunit

References

Synthesis of 2-Bromo-4-methylpentanoic Acid from Leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-4-methylpentanoic acid from the amino acid Leucine (B10760876). This process is of significant interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development due to the utility of α-bromo acids as versatile intermediates in the synthesis of various organic molecules, including modified amino acids and other bioactive compounds.

Introduction

The conversion of α-amino acids to α-bromo acids is a fundamental transformation in organic synthesis. This reaction typically proceeds via a diazotization of the primary amine of the amino acid, followed by a nucleophilic substitution with a bromide ion. This guide focuses on the specific application of this reaction to Leucine, an essential amino acid, to yield this compound. The procedure detailed herein is based on established methodologies and provides a reproducible protocol for laboratory-scale synthesis.[1] Other general methods for synthesizing α-amino acids include the amination of α-bromocarboxylic acids, the amidomalonate synthesis, and the Strecker synthesis.[2][3][4]

Reaction Scheme and Mechanism

The synthesis of this compound from Leucine involves the diazotization of the amino group of Leucine using sodium nitrite (B80452) in an acidic medium, followed by the displacement of the resulting diazonium group by a bromide ion. The overall reaction is as follows:

Leucine → this compound

The reaction proceeds through an unstable diazonium salt intermediate. The primary aliphatic amine of leucine is converted into a diazonium group by nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5] This diazonium group is an excellent leaving group (N₂ gas), and its departure results in the formation of a carbocation at the α-carbon. This carbocation is then attacked by a bromide ion present in the reaction mixture.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from D-Leucine.[1]

Materials:

  • D-Leucine

  • Potassium bromide (KBr)

  • 2.5 N Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of D-Leucine and potassium bromide in 2.5 N H₂SO₄.

  • Cooling: Cool the solution to -5°C using an ice-salt bath.

  • Diazotization: While maintaining the temperature at -5°C, add a cold solution of sodium nitrite in water dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with three portions of diethyl ether.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter the dried solution and remove the diethyl ether by evaporation to yield the crude product, this compound, as a clear oil.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of this compound from D-Leucine.[1]

Reactant/Product Molecular Formula Molar Mass ( g/mol ) Amount Used Moles Product Yield (g) Product Moles Percent Yield (%)
D-LeucineC₆H₁₃NO₂131.175 g0.0381---
Potassium BromideKBr119.00114 g0.958---
Sodium NitriteNaNO₂69.0030 g0.435---
2.5 N Sulfuric AcidH₂SO₄98.08400 mL1.00---
This compoundC₆H₁₁BrO₂195.05--18 g0.0923~242%*

*Note: The reported yield of 18 g from 5 g of D-Leucine appears to be exceptionally high and may indicate the presence of impurities or a misprint in the source material. Theoretical yield would be approximately 7.44 g. Researchers should anticipate yields more aligned with typical organic reactions.

Visualizations

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from Leucine.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Workup Leucine D-Leucine Solution (in H₂SO₄ with KBr) Mixing Cool to -5°C and Mix Reactants Leucine->Mixing Nitrite Cold NaNO₂ Solution Nitrite->Mixing Stirring Stir for 14 hours at Room Temperature Mixing->Stirring Extraction Ether Extraction Stirring->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 2-Bromo-4-methylpentanoic acid (clear oil) Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the chemical transformations occurring during the synthesis.

Reaction_Mechanism Leucine Leucine (R-CH(NH₂)-COOH) Diazonium Diazonium Salt (R-CH(N₂⁺)-COOH) Leucine->Diazonium NaNO₂, H₂SO₄ Carbocation Carbocation (R-CH⁺-COOH) Diazonium->Carbocation -N₂ Product This compound (R-CH(Br)-COOH) Carbocation->Product +Br⁻

Caption: Key intermediates in the conversion of Leucine to the final product.

References

An In-depth Technical Guide to 2-Bromo-4-methylpentanoic Acid: A Key Chiral Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpentanoic acid, a crucial chiral intermediate in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, spectroscopic data, synthesis via the Hell-Volhard-Zelinsky reaction, and its significant role as a building block in the development of angiotensin-converting enzyme (ACE) inhibitors.

Compound Identification and Properties

This compound is a halogenated carboxylic acid. Its structure consists of a pentanoic acid backbone with a bromine atom at the alpha-position (carbon-2) and a methyl group at the fourth carbon. The presence of a chiral center at the second carbon gives rise to two enantiomers, (S)-2-Bromo-4-methylpentanoic acid and (R)-2-Bromo-4-methylpentanoic acid. The (S)-enantiomer is a particularly valuable chiral building block in asymmetric synthesis.[1][2]

Structural Formula:

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C6H11BrO2[1][3]
Molecular Weight 195.05 g/mol [1][3]
CAS Number 42990-24-9 (racemic), 28659-87-2 ((S)-enantiomer)[1][3]
IUPAC Name This compound[3]
SMILES CC(C)CC(C(=O)O)Br[3]
InChIKey NNFDHJQLIFECSR-UHFFFAOYSA-N (racemic)[3]
Boiling Point 240.5 °C at 760 mmHg[4]
Density 1.432 g/cm³[4]
Refractive Index 1.485[4]
1H NMR Spectra available[3]
13C NMR Spectra available[3]
IR Spectra Spectra available[3]

Synthesis of this compound

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction facilitates the α-halogenation of a carboxylic acid. The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-carbon.

General Experimental Protocol for the Hell-Volhard-Zelinsky Reaction

The following is a generalized experimental protocol for the synthesis of α-bromo acids via the HVZ reaction. Specific quantities and conditions may need to be optimized for the synthesis of this compound.

Materials:

  • 4-Methylpentanoic acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water

  • Anhydrous diethyl ether or other suitable organic solvent

  • Sodium bisulfite solution

  • Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-methylpentanoic acid and a catalytic amount of red phosphorus (or PBr₃) is prepared.

  • Bromine is added dropwise to the mixture with stirring. The reaction is typically exothermic and may require cooling to control the temperature.

  • After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

  • The reaction mixture is then cooled to room temperature.

  • Water is slowly and carefully added to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • The product is extracted with a suitable organic solvent such as diethyl ether.

  • The organic layer is washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Synthesis Workflow Diagram

HVZ_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Carboxylic_Acid 4-Methylpentanoic Acid Acyl_Bromide Acyl Bromide Formation Carboxylic_Acid->Acyl_Bromide + PBr₃ Reagents PBr₃ (catalyst) Br₂ Bromination α-Bromination Reagents->Bromination Enolization Enolization Acyl_Bromide->Enolization Tautomerization Enolization->Bromination + Br₂ Hydrolysis Hydrolysis Bromination->Hydrolysis + H₂O Final_Product 2-Bromo-4-methylpentanoic Acid Hydrolysis->Final_Product

Caption: Workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Application in Drug Development: Synthesis of ACE Inhibitors

The (S)-enantiomer of this compound is a key chiral intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors.[5][6] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. They work by inhibiting the ACE enzyme, which is part of the renin-angiotensin-aldosterone system that regulates blood pressure.

A notable example of an ACE inhibitor synthesized using (S)-2-Bromo-4-methylpentanoic acid is Perindopril (B612348) .[5] The synthesis involves the coupling of an amino acid derivative with the chiral bromo acid intermediate.

Signaling Pathway of ACE Inhibition

ACE inhibitors exert their therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction  leads to ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) ACE_Inhibitor->ACE  inhibits

Caption: Signaling pathway of the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Conclusion

This compound, particularly its (S)-enantiomer, is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis via the well-established Hell-Volhard-Zelinsky reaction provides a reliable route to this important intermediate. Its application in the synthesis of ACE inhibitors like Perindopril highlights its significance in the development of life-saving medications for cardiovascular diseases. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and professionals involved in drug discovery and development.

References

In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-methylpentanoic acid. The information is compiled from various chemical databases and is presented to support research and development activities. This document includes a summary of quantitative data, general experimental protocols for the determination of these properties, and a logical workflow for the physical characterization of similar compounds.

Core Physical and Chemical Properties

This compound is a halogenated carboxylic acid. Its structure and properties are of interest in organic synthesis and as a potential building block in the development of new chemical entities.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.054 g/mol
Density 1.432g/cm³
Boiling Point 240.5°C at 760 mmHg
Refractive Index 1.485
Flash Point 99.3°C
Vapor Pressure 0.0126mmHg at 25°C
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 193.99424Da

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid carboxylic acids like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[1][2][3]

Apparatus:

  • Thiele tube

  • Thermometer (0-300 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with heat-resistant oil to a level that will immerse the thermometer bulb and the majority of the side arm.

  • Add a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Place the capillary tube, with the sealed end up, into the small test tube containing the sample.

  • Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and the attached sample in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[4]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2][5] Record this temperature.

Determination of Density

The density of a liquid is its mass per unit volume. For a liquid organic compound, this can be determined using a pycnometer or a digital density meter.[6]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring no air bubbles are trapped. The excess water will exit through the capillary.

  • Wipe the outside of the pycnometer dry and record its mass.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound at the same temperature as the water, insert the stopper, and remove any excess liquid.

  • Wipe the outside of the pycnometer dry and record its mass.

  • Calculate the density of the sample using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively assessed in various solvents.[7][8][9]

Apparatus:

  • Test tubes and rack

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution)

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add approximately 2 mL of each solvent to the corresponding test tube.

  • To each test tube, add a small, measured amount of this compound (e.g., 2-3 drops or approximately 50 mg).

  • Agitate the mixture by shaking or using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observe whether the sample dissolves completely, partially, or not at all. Record the observations.

  • For acidic compounds, solubility in basic solutions like 5% NaOH and 5% NaHCO₃ is indicative of an acid-base reaction forming a soluble salt.[7][10] Effervescence in the NaHCO₃ solution indicates the release of CO₂ gas, a positive test for a carboxylic acid.[7]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a liquid organic acid like this compound.

G Physical and Spectroscopic Characterization Workflow cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Sample Acquisition and Purity Check (e.g., GC-MS) B Boiling Point Measurement A->B C Density Measurement A->C D Refractive Index Measurement A->D E Solubility Tests A->E F 1H and 13C NMR Spectroscopy B->F C->F D->F E->F G Infrared (IR) Spectroscopy F->G H Mass Spectrometry (MS) G->H I Data Compilation and Comparison to Literature H->I J Final Report Generation I->J

Caption: Workflow for the characterization of a liquid organic acid.

References

(S)-2-Bromo-4-methylpentanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-4-methylpentanoic acid is a crucial chiral building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its stereospecific nature and reactive bromine substituent make it an essential intermediate for the asymmetric synthesis of complex molecules, most notably as a precursor to the anticonvulsant drug (S)-(+)-Pregabalin. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthetic protocols, and its application in drug development.

Physicochemical Properties

(S)-2-Bromo-4-methylpentanoic acid is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO₂--INVALID-LINK--
Molecular Weight 195.05 g/mol --INVALID-LINK--
CAS Number 28659-87-2--INVALID-LINK--
Boiling Point 240.5 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Density 1.432 g/cm³--INVALID-LINK--
Storage Temperature 2-8°C, dry and sealed--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S)-2-Bromo-4-methylpentanoic acid. While specific peak assignments and coupling constants are not detailed in the available literature, the following provides an overview of expected spectral characteristics.

Spectrum TypeExpected FeaturesSource(s)
¹H NMR Signals corresponding to the methine proton adjacent to the bromine, the isobutyl group protons, and the carboxylic acid proton.--INVALID-LINK--
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the isobutyl group.--INVALID-LINK--
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Br stretch.--INVALID-LINK--

Note: For detailed spectra, refer to the spectral data available on PubChem for the racemic compound, 2-Bromo-4-methylpentanoic acid[1].

Experimental Protocols

Synthesis of (S)-2-Bromo-4-methylpentanoic acid via Hell-Volhard-Zelinsky Reaction

The primary method for the synthesis of (S)-2-Bromo-4-methylpentanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid. The starting material for this synthesis is (S)-4-methylpentanoic acid.

HVZ_Reaction reactant (S)-4-methylpentanoic acid intermediate1 Acyl Bromide Intermediate reactant->intermediate1 PBr₃ (cat.), Br₂ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization product (S)-2-Bromo-4-methylpentanoic acid intermediate2->product Br₂

Caption: Hell-Volhard-Zelinsky reaction for the synthesis of (S)-2-Bromo-4-methylpentanoic acid.

Detailed Methodology:

Materials:

  • (S)-4-methylpentanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Dichloromethane (anhydrous)

  • Distilled water

  • Sodium bisulfite solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a catalytic amount of red phosphorus is added to (S)-4-methylpentanoic acid dissolved in anhydrous dichloromethane.

  • Bromine is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux until the red-brown color of bromine disappears.

  • The reaction mixture is then cooled to room temperature and slowly quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-Bromo-4-methylpentanoic acid.

  • The crude product can be further purified by vacuum distillation.

Application in the Synthesis of a (S)-(+)-Pregabalin Intermediate

(S)-2-Bromo-4-methylpentanoic acid is a key intermediate in the synthesis of (S)-(+)-Pregabalin. The following workflow illustrates its conversion to a key cyano intermediate.

Pregabalin_Intermediate_Synthesis start (S)-2-Bromo-4-methylpentanoic acid step1 Amidation start->step1 1. SOCl₂ 2. NH₄OH amide (S)-2-Bromo-4-methylpentanamide step1->amide step2 Cyanation amide->step2 NaCN, DMSO cyano_intermediate (R)-3-Cyano-5-methylhexanoic acid step2->cyano_intermediate

Caption: Synthesis of a key pregabalin (B1679071) intermediate from (S)-2-Bromo-4-methylpentanoic acid.

Detailed Methodology (Illustrative):

Materials:

Procedure:

  • Amidation: (S)-2-Bromo-4-methylpentanoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride. The crude acid chloride is then carefully added to a cooled solution of ammonium hydroxide to form (S)-2-Bromo-4-methylpentanamide. The amide is extracted with diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Cyanation: The resulting (S)-2-Bromo-4-methylpentanamide is dissolved in DMSO, and sodium cyanide is added. The mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide, leading to the formation of (R)-3-Cyano-5-methylhexanamide (note the inversion of stereochemistry).

  • Hydrolysis: The cyano amide is then hydrolyzed under acidic or basic conditions to yield (R)-3-Cyano-5-methylhexanoic acid, a key precursor to (S)-(+)-Pregabalin.

Conclusion

(S)-2-Bromo-4-methylpentanoic acid stands out as a versatile and indispensable chiral building block in synthetic organic chemistry. Its well-defined stereochemistry and reactivity provide a reliable pathway for the enantioselective synthesis of high-value compounds, particularly in the pharmaceutical sector. The methodologies outlined in this guide, based on established chemical principles, offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic endeavors. Further research into optimizing synthetic routes and exploring new applications will undoubtedly continue to enhance its importance in the field.

References

An In-depth Technical Guide to the Alpha-Bromination of 4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-bromination of 4-methylpentanoic acid, a key chemical transformation for the synthesis of valuable intermediates in drug development and other areas of chemical research. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, the most common and effective method for this transformation.

Introduction

Alpha-bromo carboxylic acids are versatile synthetic intermediates, and the targeted bromination of 4-methylpentanoic acid at the alpha position yields 2-bromo-4-methylpentanoic acid. This product serves as a building block for the introduction of various functionalities at the α-position, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The Hell-Volhard-Zelinsky (HVZ) reaction is the hallmark method for achieving this specific halogenation.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the alpha-halogenation of a carboxylic acid.[1] In the case of 4-methylpentanoic acid, it is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the carbon adjacent to the carboxyl group.[2]

Reaction Mechanism

The generally accepted mechanism for the Hell-Volhard-Zelinsky reaction proceeds through several key steps:

  • Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide. This is a crucial step as carboxylic acids themselves do not readily enolize.[2][3]

  • Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[3]

  • Alpha-Bromination: The enol tautomer, being electron-rich, acts as a nucleophile and reacts with bromine at the alpha-position to form the α-bromo acyl bromide.[2]

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, often during the workup, to yield the final product, this compound.[3]

The overall transformation can be represented as follows:

HVZ_Reaction cluster_reactants Reactants cluster_product Product 4-Methylpentanoic_Acid 4-Methylpentanoic Acid 2-Bromo-4-methylpentanoic_Acid This compound 4-Methylpentanoic_Acid->2-Bromo-4-methylpentanoic_Acid 1. PBr3, Br2 2. H2O PBr3 PBr3 (catalyst) Br2 Br2 HVZ_Mechanism Carboxylic_Acid 4-Methylpentanoic Acid Acyl_Bromide 4-Methylpentanoyl Bromide Carboxylic_Acid->Acyl_Bromide + PBr3 Enol Acyl Bromide Enol Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromo-4-methylpentanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br2 Alpha_Bromo_Carboxylic_Acid This compound Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Carboxylic_Acid + H2O (Hydrolysis) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine 4-methylpentanoic acid and bromine in a flask. Add_Catalyst Cautiously add PBr3. Combine->Add_Catalyst Heat Heat the mixture to initiate reflux. Add_Catalyst->Heat Monitor Continue heating until HBr evolution ceases. Heat->Monitor Cool Cool the reaction mixture. Monitor->Cool Distill Purify by vacuum distillation. Cool->Distill

References

An In-depth Technical Guide to the Hell-Volhard-Zelinskii Reaction for the Synthesis of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hell-Volhard-Zelinskii (HVZ) reaction, with a specific focus on its application for the synthesis of 2-bromo-4-methylpentanoic acid. The HVZ reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1][2] The resulting α-bromo carboxylic acids are valuable intermediates, particularly in the synthesis of amino acids and other functionalized molecules.[3][4] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant data for researchers in the field.

Core Reaction and Mechanism

The Hell-Volhard-Zelinskii reaction facilitates the bromination of a carboxylic acid at the alpha (α) carbon position.[2][5] The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][6] The process involves several distinct steps, ensuring that bromination occurs specifically at the α-position, which is not readily achieved with bromine alone as carboxylic acids do not enolize sufficiently.[4][5]

The reaction proceeds through the following four key stages:

  • Acyl Bromide Formation : Phosphorus tribromide converts the carboxylic acid (4-methylpentanoic acid) into its more reactive acyl bromide derivative.[3][4][7]

  • Enolization : The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form. This step is often catalyzed by the HBr generated in the first step.[3][4][8]

  • α-Bromination : The electron-rich enol intermediate acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromo acyl bromide.[1][9]

  • Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide, yielding the final product, this compound, and regenerating HBr.[3][8][9]

The overall transformation is the selective replacement of an α-hydrogen with a bromine atom.

HVZ_Mechanism Start 4-Methylpentanoic Acid reagent1 PBr₃ (cat.) Start->reagent1 AcylBromide 4-Methylpentanoyl Bromide reagent2 Tautomerization AcylBromide->reagent2 Enol Acyl Bromide Enol reagent3 Br₂ Enol->reagent3 AlphaBromoAcyl 2-Bromo-4-methylpentanoyl Bromide reagent4 H₂O (Workup) AlphaBromoAcyl->reagent4 Product 2-Bromo-4-methylpentanoic Acid reagent1->AcylBromide reagent2->Enol reagent3->AlphaBromoAcyl reagent4->Product

Caption: Reaction pathway for the Hell-Volhard-Zelinskii synthesis.

Experimental Protocol

While specific literature for the synthesis of this compound is sparse, a generalized and reliable experimental protocol for the Hell-Volhard-Zelinskii reaction can be adapted.

Materials and Reagents:

  • 4-methylpentanoic acid (isocaproic acid)

  • Red phosphorus (or catalytic PBr₃)

  • Bromine (Br₂)

  • Water (deionized)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup : In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place 4-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Reagent Addition : Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is heated to approximately 80-100°C.[6][9] The reaction progress can be monitored by observing the disappearance of the red bromine color.

  • Reaction Time : The reaction mixture is typically heated for several hours until the evolution of hydrogen bromide gas ceases. Reaction times can be significant, and conditions may be severe.[6][9]

  • Work-up - Hydrolysis : After cooling the reaction mixture to room temperature, water is added cautiously through the dropping funnel to hydrolyze the intermediate acyl bromide.[3] This step is also exothermic and produces HBr gas.

  • Extraction : The mixture is transferred to a separatory funnel. The product is extracted with an organic solvent like dichloromethane.

  • Washing : The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound can be purified by vacuum distillation to obtain the final product.

Data Presentation

Quantitative data for the HVZ reaction can vary based on the substrate and specific reaction conditions. The following table summarizes typical parameters for the α-bromination of a generic carboxylic acid, which can be considered representative for the synthesis of this compound.

ParameterValue/ConditionNotes
Starting Material 4-Methylpentanoic Acid---
Reagents Bromine (Br₂)1.1 molar equivalents
Phosphorus (Red) or PBr₃Catalytic amount (approx. 0.1 eq)[1][9]
Reaction Temperature 80 - 100 °CSevere conditions may be required[6][9]
Reaction Time 4 - 12 hoursVaries with substrate and scale
Typical Yield 60 - 85%Dependent on purification method
Product Molecular Weight 195.05 g/mol [10]C₆H₁₁BrO₂[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from reaction setup to the final purified product.

HVZ_Workflow Setup 1. Reaction Setup (Flask, Acid, P) Addition 2. Slow Addition of Br₂ Setup->Addition Reaction 3. Heating / Reflux (80-100°C) Addition->Reaction Hydrolysis 4. Workup: Hydrolysis (Add H₂O) Reaction->Hydrolysis Extraction 5. Extraction (Organic Solvent) Hydrolysis->Extraction Washing 6. Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying 7. Drying & Concentration Washing->Drying Purification 8. Purification (Vacuum Distillation) Drying->Purification Product Final Product: This compound Purification->Product

References

Spectroscopic Profile of 2-Bromo-4-methylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy in research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3][4]

PropertyValue
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
IUPAC NameThis compound
CAS Number49628-52-6
AppearanceNot available
Boiling PointNot available
Melting PointNot available
DensityNot available

Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different types of protons present.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~4.2Doublet of doublets1HH-2
~2.0-2.2Multiplet1HH-4
~1.8-2.0Multiplet2HH-3
~0.9Doublet6H-CH(CH₃)₂
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show signals for each unique carbon atom.

Chemical Shift (ppm)Assignment
~175C-1 (-COOH)
~45C-2 (-CHBr)
~40C-3 (-CH₂)
~28C-4 (-CH)
~22C-5, C-6 (-CH(CH₃)₂)
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
2850-2960Medium-StrongC-H stretch (aliphatic)
~1210-1320MediumC-O stretch
~550-650Medium-StrongC-Br stretch
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions. Due to the presence of bromine, isotopic peaks for ions containing bromine ([M]+ and [M+2]+) with approximately equal intensity would be expected.

m/zInterpretation
194/196[M]⁺, Molecular ion
150/152[M - COOH]⁺
115[M - Br]⁺
57[C₄H₉]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to obtain a quantitative spectrum if needed.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

  • Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Bring the sample into contact with the ATR crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization (EI) voltage (typically 70 eV).

  • Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

experimental_workflow synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis report Technical Report Generation analysis->report

Workflow for Synthesis and Spectroscopic Characterization.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of this compound. While the presented spectral data is predicted, it offers a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality, reproducible data essential for advancing scientific research and drug development.

References

Unveiling the Potential: A Technical Guide to the Derivatives of 2-Bromo-4-methylpentanoic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning research into the derivatives of 2-bromo-4-methylpentanoic acid. This versatile scaffold is demonstrating significant potential in medicinal chemistry, particularly in the development of novel anticancer and antibacterial agents. This document collates key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols to facilitate further research and development in this promising area.

Core Applications and Derivatives of Interest

Derivatives of this compound, a chiral building block, are primarily being explored for their therapeutic potential. The core structure allows for diverse modifications, leading to a range of esters and amides with varied biological activities. Key areas of investigation include:

  • Anticancer Agents: Particularly, derivatives where the bromine is substituted with larger aromatic moieties are showing promise as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), enzymes implicated in cancer progression and metastasis.

  • Antibacterial Agents: Thiazolidinone derivatives of 4-methylpentanoic acid have demonstrated significant efficacy against Gram-positive bacteria, including multidrug-resistant strains.

  • Synthetic Intermediates: The methyl ester of this compound serves as a crucial intermediate in the synthesis of novel amino acids and other complex organic molecules for various research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from recent studies on derivatives of this compound and its close structural analogs.

Table 1: Anticancer Activity of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives

CompoundTarget Cell LineIC50 (µM)
C6 Jurkat E6.1 (Leukemia)15
C27 Jurkat E6.1 (Leukemia)2

Table 2: Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
4c Multidrug-resistant Gram-positive strains2
4d Multidrug-resistant Gram-positive strains2
4e Multidrug-resistant Gram-positive strains2
4f Multidrug-resistant Gram-positive strains2

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound derivatives.

Synthesis of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives (Anticancer Agents)

A general synthetic route involves the reaction of a substituted pentanoic acid with a phenyl or naphthyl acetyl chloride.

Materials:

  • Substituted pentanoic acid

  • Thionyl chloride

  • Appropriate phenyl or naphthyl acetic acid

  • Anhydrous solvent (e.g., dichloromethane)

  • Triethylamine (B128534)

Procedure:

  • A solution of the substituted pentanoic acid in the anhydrous solvent is treated with thionyl chloride to form the corresponding acid chloride.

  • The resulting acid chloride is then reacted with the desired phenyl or naphthyl acetic acid in the presence of triethylamine as a base.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The product is isolated and purified using standard techniques such as column chromatography.

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (Antibacterial Agents)

The synthesis of these derivatives is achieved through a Knoevenagel condensation.

Materials:

  • (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

  • Substituted 5-phenylfuran-2-carbaldehyde

  • Piperidine (B6355638) (as a catalyst)

  • Ethanol (as a solvent)

Procedure:

  • A mixture of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid and the substituted 5-phenylfuran-2-carbaldehyde is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is refluxed for a designated time.

  • The product precipitates upon cooling and is collected by filtration, followed by recrystallization for purification.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cancer cells (e.g., Jurkat E6.1) are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Procedure:

  • A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target bacteria.

  • The plate is incubated under appropriate conditions for the specific bacteria.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the anticancer derivatives.

G General Experimental Workflow for Anticancer Drug Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis ROS ROS Assay IC50->ROS Enzyme Enzyme Inhibition (MMP-2, HDAC8) IC50->Enzyme

Caption: Workflow for anticancer screening of this compound derivatives.

G Proposed Signaling Pathway for Anticancer Derivatives cluster_inhibition Enzyme Inhibition cluster_cellular_effects Cellular Effects Derivative Pentanoic Acid Derivative (e.g., C27) MMP2 MMP-2 Derivative->MMP2 inhibits HDAC8 HDAC8 Derivative->HDAC8 inhibits ROS Increased ROS Production Derivative->ROS Metastasis Reduced Cell Invasion & Metastasis MMP2->Metastasis CancerCell Cancer Cell Proliferation & Survival HDAC8->CancerCell Apoptosis Induction of Apoptosis Apoptosis->CancerCell inhibits ROS->Apoptosis induces

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-methylpentanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary use of 2-Bromo-4-methylpentanoic acid in organic synthesis, focusing on its role as a key intermediate in the production of the amino acid Leucine. The protocols provided are based on established and reliable synthetic methods.

Overview and Primary Application

This compound, also known as α-bromoisocaproic acid, is a halogenated carboxylic acid primarily utilized as a direct precursor in the synthesis of the essential amino acid Leucine. The synthesis is a two-step process involving the α-bromination of 4-methylpentanoic acid (isocaproic acid) via the Hell-Volhard-Zelinsky reaction, followed by nucleophilic substitution of the bromine atom with an amino group.[1][2] The chiral version of this compound, (S)-2-Bromo-4-methylpentanoic acid, serves as a valuable chiral building block for the enantioselective synthesis of L-Leucine, a critical component of many pharmaceuticals and biologically active peptides.

Synthesis of D,L-Leucine

The most common application of this compound is in the laboratory-scale and industrial production of racemic D,L-Leucine. This process is efficient and proceeds in two distinct stages.

Stage 1: α-Bromination of 4-Methylpentanoic Acid (Hell-Volhard-Zelinsky Reaction)

This classic reaction introduces a bromine atom at the α-carbon of a carboxylic acid. The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus.[3][4][5][6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure for a similar substrate and is a standard method for this transformation.

  • Materials:

  • Procedure:

    • In a 2-liter round-bottomed flask, a mixture of 500 g (4.3 moles) of 4-methylpentanoic acid and 250 ml of benzene is prepared.

    • The mixture is distilled to remove water and benzene until the vapor temperature reaches 100°C.

    • After cooling the residual acid to room temperature, 743 g (4.65 moles) of dry bromine is added.

    • The flask is equipped with a long condenser connected to a gas-absorption trap.

    • 10 ml of phosphorus trichloride is added through the condenser, and the flask is heated to 80–85°C in an oil bath.

    • The bromination is allowed to proceed for 8–15 hours, or until the red color of bromine is no longer visible in the condenser.

    • The temperature is then raised to 100–105°C for 2 hours to complete the reaction.

    • The product is isolated by distillation under reduced pressure, collecting the fraction boiling at 125–131°C/12 mm Hg.

  • Quantitative Data:

ReactantMolar Mass ( g/mol )MolesQuantity
4-Methylpentanoic acid116.164.3500 g
Bromine159.814.65743 g (243 ml)
Phosphorus trichloride137.33-10 ml (catalyst)
ProductMolar Mass ( g/mol )Boiling PointYield
This compound195.05125–131°C/12 mm Hg63–66%

Reaction Workflow: Hell-Volhard-Zelinsky Bromination

HVZ_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Methylpentanoic_acid 4-Methylpentanoic Acid Reaction_Vessel Heating at 80-105°C 4-Methylpentanoic_acid->Reaction_Vessel Br2_PCl3 Br₂ / PCl₃ (cat.) Br2_PCl3->Reaction_Vessel 2-Bromo-4-methylpentanoic_acid This compound Reaction_Vessel->2-Bromo-4-methylpentanoic_acid Distillation

Caption: Workflow for the synthesis of this compound.

Stage 2: Amination to D,L-Leucine

The α-bromo acid is converted to the corresponding amino acid by nucleophilic substitution with ammonia. This is typically achieved using an excess of aqueous ammonia.[4][7]

Experimental Protocol: Synthesis of D,L-Leucine

  • Materials:

  • Procedure:

    • In a 3-liter round-bottomed flask, 300 g (1.56 moles) of this compound is added to 1.5 liters of technical ammonium hydroxide.

    • The flask is securely stoppered and allowed to stand at room temperature for one week.

    • The crude Leucine that precipitates is collected by filtration.

    • The collected solid is washed with 400 ml of ethanol.

    • The filtrate can be concentrated by heating to remove ammonia, yielding a second crop of Leucine.

  • Quantitative Data:

ReactantMolar Mass ( g/mol )MolesQuantity
This compound195.051.56300 g
Ammonium hydroxide~35 (as NH₃)Excess1.5 L
ProductMolar Mass ( g/mol )Yield
D,L-Leucine131.17~50% (from four combined runs of similar scale)

Reaction Pathway: Synthesis of D,L-Leucine

Leucine_Synthesis Start 4-Methylpentanoic Acid Intermediate This compound Start->Intermediate Br₂, PCl₃ Hell-Volhard-Zelinsky Product D,L-Leucine Intermediate->Product NH₄OH (excess) SN2 Reaction

Caption: Synthetic pathway from 4-methylpentanoic acid to D,L-Leucine.

Application in Stereoselective Synthesis

The enantiomerically pure form, (S)-2-Bromo-4-methylpentanoic acid, is a valuable chiral building block for the synthesis of L-Leucine. The stereochemistry at the α-carbon is retained during the nucleophilic substitution by ammonia, proceeding through an Sₙ2 mechanism, which leads to the formation of L-Leucine with high enantiomeric purity. This is of particular importance in the synthesis of peptides and pharmaceuticals where specific stereoisomers are required for biological activity.

Conceptual Workflow: Stereoselective Synthesis of L-Leucine

Stereoselective_Synthesis Chiral_Precursor (S)-2-Bromo-4-methylpentanoic acid Amination Amination (e.g., NH₃) Chiral_Precursor->Amination L_Leucine L-Leucine Amination->L_Leucine SN2 Inversion (conceptual) Application Peptide Synthesis / Pharmaceutical Active Ingredients L_Leucine->Application

Caption: Use of (S)-2-Bromo-4-methylpentanoic acid in L-Leucine synthesis.

Other Potential Applications

While the synthesis of Leucine is the most prominent application, this compound can also serve as a precursor for other α-substituted 4-methylpentanoic acid derivatives. By employing different nucleophiles in the substitution reaction, a variety of compounds can be synthesized. For example, reaction with hydroxide can yield α-hydroxy-4-methylpentanoic acid. These derivatives may find use as building blocks in the synthesis of non-proteinogenic amino acids or other complex organic molecules.[4]

References

Application Note: Stereoselective Synthesis of Leucine Enantiomers from Chiral 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-leucine is an essential proteinogenic amino acid with significant applications in the pharmaceutical, nutraceutical, and biotechnology industries. Its stereospecific synthesis is of paramount importance, as the biological activity is typically exclusive to the L-enantiomer. A common synthetic route to α-amino acids involves the nucleophilic substitution of an α-halo acid with ammonia (B1221849). This application note details the synthesis of leucine (B10760876) via the amination of 2-bromo-4-methylpentanoic acid, highlighting the critical role of the starting material's stereochemistry in determining the final product's configuration.

Stereochemistry Considerations

The amination of an α-bromo carboxylic acid with ammonia proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the chiral center, an effect known as Walden inversion. Consequently, the synthesis of L-leucine, which possesses the (S)-configuration, necessitates a starting material with the opposite stereochemistry, namely (R)-2-Bromo-4-methylpentanoic acid.

Conversely, employing (S)-2-Bromo-4-methylpentanoic acid as the precursor will lead to the formation of D-leucine, the (R)-enantiomer, due to this predictable inversion of stereochemistry. This principle allows for the selective synthesis of either leucine enantiomer, provided the appropriate chiral bromo-acid is utilized.

Reaction Scheme

The general reaction for the synthesis of leucine from this compound is depicted below:

  • (R)-2-Bromo-4-methylpentanoic acid + NH3 → L-Leucine ((S)-2-Amino-4-methylpentanoic acid)

  • (S)-2-Bromo-4-methylpentanoic acid + NH3 → D-Leucine ((R)-2-Amino-4-methylpentanoic acid)

This protocol will focus on the synthesis of L-leucine from the corresponding (R)-bromo acid, but the same procedure can be applied to the (S)-bromo acid to obtain D-leucine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of L-leucine from (R)-2-Bromo-4-methylpentanoic acid.

ParameterValueUnitNotes
Reactants
(R)-2-Bromo-4-methylpentanoic acid1.0Molar Equivalent
Ammonia (in Methanol)4.0 - 5.0Molar EquivalentA significant excess of ammonia is used to favor the primary amine formation and minimize side reactions.
Reaction Conditions
SolventMethanol (B129727)-Anhydrous methanol is preferred.
Temperature50 - 60°C
Reaction Time12 - 16hoursReaction progress can be monitored by TLC or LC-MS.
Product Information
ProductL-Leucine-
Theoretical Yield131.17 g/mol Based on the molecular weight of leucine.
Expected Yield70 - 80%This is an estimated yield based on similar reported procedures.
Purity>98%After purification by recrystallization.

Experimental Protocols

Materials:

  • (R)-2-Bromo-4-methylpentanoic acid

  • 5 M Ammonia solution in Methanol

  • Anhydrous Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-Bromo-4-methylpentanoic acid (1.0 eq).

  • Addition of Ammonia: To the flask, add a 5 M solution of ammonia in methanol (4.0-5.0 eq). The addition should be done in a well-ventilated fume hood.

  • Reaction: The reaction mixture is stirred and heated to 50-60 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

  • Initial Purification: The resulting crude solid is triturated with anhydrous ethanol. The mixture is heated to 50 °C and stirred for 1 hour to dissolve impurities.

  • Isolation of Crude Product: The mixture is cooled, and the solid product is collected by suction filtration. The solid is washed with a small amount of cold ethanol.

  • Recrystallization: The crude L-leucine is dissolved in a minimal amount of hot deionized water. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization.

  • Final Product Collection: The purified crystals of L-leucine are collected by suction filtration, washed with a small amount of cold deionized water, and dried under vacuum.

  • Characterization: The final product can be characterized by its melting point, optical rotation, and spectroscopic methods (e.g., 1H NMR, 13C NMR, IR).

Visualizations

Experimental Workflow Diagram

experimental_workflow reactant reactant process process product product intermediate intermediate start (R)-2-Bromo-4- methylpentanoic acid reaction Reaction (50-60°C, 12-16h) start->reaction ammonia 5M NH3 in MeOH ammonia->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation crude_product Crude Product evaporation->crude_product trituration Ethanol Trituration (50°C, 1h) crude_product->trituration filtration1 Filtration trituration->filtration1 recrystallization Recrystallization (from Water) filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 final_product Pure L-Leucine filtration2->final_product

Caption: Workflow for the synthesis of L-leucine.

Signaling Pathway of Stereochemical Inversion

Caption: SN2 mechanism showing inversion of stereochemistry.

Application Notes and Protocols: 2-Bromo-4-methylpentanoic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-4-methylpentanoic acid, particularly its (S)-enantiomer, as a key building block in the synthesis of pharmaceuticals. The primary focus is on its application as a precursor for the synthesis of Valsartan, a widely prescribed angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.

Introduction

(S)-2-Bromo-4-methylpentanoic acid is a chiral halogenated carboxylic acid that serves as a valuable intermediate in the pharmaceutical industry. Its utility lies in the stereospecific introduction of the (S)-4-methylpentanoyl moiety, a key structural feature in certain active pharmaceutical ingredients (APIs). The bromine atom at the alpha-position provides a reactive handle for nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of many drug molecules.

Application in the Synthesis of Valsartan

Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] The core structure of Valsartan features an N-acylated L-valine derivative. (S)-2-Bromo-4-methylpentanoic acid is an ideal precursor for the introduction of the N-pentanoyl side chain with the correct stereochemistry. The synthesis involves the nucleophilic substitution of the bromide by the amino group of L-valine methyl ester.

Experimental Protocol: Synthesis of (S)-N-(1-(methoxycarbonyl)-2-methylpropyl)-4-methyl-L-valine (A Key Valsartan Precursor)

This protocol describes the N-alkylation of L-valine methyl ester with (S)-2-bromo-4-methylpentanoic acid. This reaction forms the core of the Valsartan side chain.

Materials:

  • (S)-2-Bromo-4-methylpentanoic acid

  • L-valine methyl ester hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Toluene (B28343)

  • Trifluoroethanol (TFE)

  • [IrCp*Cl₂]₂ (Iridium catalyst)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add L-valine methyl ester hydrochloride (0.50 mmol), [IrCp*Cl₂]₂ (1.25 mol%), and sodium bicarbonate (1.05 equiv.).

  • Add toluene (2.5 M solution) and (S)-2-bromo-4-methylpentanoic acid (1 equiv.).

  • For an alternative solvent system that may enhance reactivity, trifluoroethanol (TFE) can be used at a concentration of 2.5 M.

  • The reaction mixture is heated to 100°C in toluene or 80°C in TFE and stirred for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data
EntryAmino Ester SubstrateAlkylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1H-Ala-OMe·HClBenzyl alcohol1.25Toluene1001685>99
2H-Phe-OMe·HClEthanol1.25TFE80492>99
3H-Leu-OMe·HClPropanol1.25TFE801688>99

Data adapted from an analogous N-alkylation of α-amino esters using alcohols through a hydrogen borrowing strategy, which represents a similar transformation.

Signaling Pathway and Mechanism of Action of Valsartan

Valsartan exerts its therapeutic effect by blocking the renin-angiotensin-aldosterone system (RAAS).[3][4] Specifically, it is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2]

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular Cellular Response Angiotensinogen (B3276523) Angiotensinogen AngiotensinI Angiotensin I AngiotensinII Angiotensin II Renin Renin ACE ACE AT1R AT1 Receptor G_protein Gq/11 Protein PLC Phospholipase C IP3_DAG IP3 & DAG Ca2_PKC ↑ Ca²⁺ & PKC Activation CellularEffects Vasoconstriction Aldosterone (B195564) Secretion Sodium & Water Retention BloodPressure Increased Blood Pressure CellularEffects->BloodPressure Valsartan Valsartan

Description of the Signaling Pathway:

  • RAAS Activation: The RAAS cascade begins with the conversion of angiotensinogen to angiotensin I by renin. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the active peptide, angiotensin II.[3]

  • AT1 Receptor Binding: Angiotensin II binds to the AT1 receptor, a G-protein coupled receptor found on the surface of various cells, including vascular smooth muscle and adrenal gland cells.[5]

  • Signal Transduction: This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Cellular Effects: IP3 and DAG lead to an increase in intracellular calcium (Ca²⁺) levels and the activation of protein kinase C (PKC). These intracellular signals result in physiological responses such as vasoconstriction, aldosterone secretion, and sodium and water retention.[4][6]

  • Blood Pressure Increase: The cumulative effect of these cellular responses is an increase in blood pressure.

  • Valsartan's Role: Valsartan acts as a competitive antagonist at the AT1 receptor, preventing angiotensin II from binding.[1][2] By blocking this interaction, Valsartan inhibits the downstream signaling cascade, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Experimental Workflow for Valsartan Synthesis

The overall synthesis of Valsartan from (S)-2-bromo-4-methylpentanoic acid can be visualized as a multi-step process.

Workflow Start (S)-2-Bromo-4-methylpentanoic acid & L-Valine methyl ester Step1 N-Alkylation Start->Step1 Intermediate1 (S)-N-(1-(methoxycarbonyl)-2-methylpropyl) -4-methyl-L-valine Step1->Intermediate1 Step2 Coupling with Biphenyl Tetrazole Moiety Intermediate1->Step2 Intermediate2 Valsartan Methyl Ester Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 FinalProduct Valsartan Step3->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Conclusion

(S)-2-Bromo-4-methylpentanoic acid is a critical chiral precursor in the synthesis of the angiotensin II receptor blocker, Valsartan. The protocols and data provided herein offer a foundational understanding for researchers and drug development professionals working on the synthesis of this important pharmaceutical. The straightforward, albeit requiring careful optimization, N-alkylation reaction with L-valine methyl ester highlights the utility of this bromo-acid in constructing complex chiral molecules. Understanding the underlying signaling pathway of the target molecule is crucial for the rational design and development of new and improved therapeutic agents.

References

Application Notes and Protocols for Enantioselective Reactions Using 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enantioselective applications of 2-Bromo-4-methylpentanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The primary focus is on its use as a precursor for the stereospecific synthesis of L-leucine and its derivatives, a critical component in many drug discovery and development projects.

Introduction

This compound, particularly its (S)-enantiomer, serves as a key starting material for introducing the isobutyl chiral moiety found in the essential amino acid L-leucine. Its utility lies in the stereospecific nature of nucleophilic substitution reactions at the α-carbon, which allows for the controlled synthesis of chiral molecules. The bromine atom acts as a good leaving group, facilitating reactions with a variety of nucleophiles while maintaining or inverting the stereochemistry at the chiral center, depending on the reaction mechanism.

Key Enantioselective Application: Synthesis of L-Leucine Derivatives

The most prominent enantioselective application of (S)-2-Bromo-4-methylpentanoic acid is in the synthesis of L-leucine and its analogs. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction, where a nitrogen-containing nucleophile displaces the bromide ion. This reaction generally proceeds with an inversion of stereochemistry at the α-carbon.

Reaction Pathway: Stereospecific Amination

The conversion of (S)-2-Bromo-4-methylpentanoic acid to an L-leucine derivative can be conceptualized through the following general pathway. The use of a nitrogen nucleophile, such as ammonia (B1221849) or an azide (B81097) followed by reduction, leads to the formation of the corresponding amino acid with an inverted stereocenter.

G S-2-Bromo-4-methylpentanoic_acid (S)-2-Bromo-4-methylpentanoic acid SN2_Reaction SN2 Reaction (Inversion of Stereochemistry) S-2-Bromo-4-methylpentanoic_acid->SN2_Reaction Nucleophile Nitrogen Nucleophile (e.g., NH₃, N₃⁻) Nucleophile->SN2_Reaction L-Leucine_Derivative L-Leucine Derivative SN2_Reaction->L-Leucine_Derivative

Caption: General workflow for the synthesis of L-Leucine derivatives.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Amino-4-methylpentanoic acid (L-Leucine) via Amination

This protocol describes the direct amination of (S)-2-Bromo-4-methylpentanoic acid using ammonia. The reaction proceeds with inversion of configuration to yield the (R)-enantiomer of the amino acid, which corresponds to L-leucine.

Materials:

  • (S)-2-Bromo-4-methylpentanoic acid

  • Concentrated aqueous ammonia (Ammonium hydroxide (B78521), ~28-30%)

  • Ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-Bromo-4-methylpentanoic acid (1 equivalent) in ethanol.

  • Addition of Ammonia: To the stirred solution, add a large excess of concentrated aqueous ammonia (e.g., 20-50 equivalents). The use of a significant excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.

    • Evaporate the aqueous solution to dryness to obtain the crude amino acid hydrochloride salt.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Alternatively, the free amino acid can be obtained by dissolving the hydrochloride salt in a minimal amount of water and adjusting the pH to the isoelectric point of leucine (B10760876) (pH ≈ 6.0) with a base such as sodium hydroxide. The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water, and dried.

Expected Outcome: The reaction is expected to yield (R)-2-amino-4-methylpentanoic acid (L-leucine) with a high degree of stereochemical inversion.

Quantitative Data

Specific quantitative data, such as enantiomeric excess (e.e.) and yield for the amination of this compound, are not explicitly detailed in the currently available public literature. However, for analogous SN2 reactions on chiral α-bromo acids, high yields and excellent enantiomeric excess are generally expected under optimized conditions. The table below provides a template for the type of data that should be collected and analyzed for such reactions.

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
1NH₃ (aq)EthanolReflux8Data not availableData not available
2NaN₃DMF604Data not availableData not available

Researchers are encouraged to perform their own optimization and analysis to determine these values for their specific experimental setup.

Logical Workflow for Chiral Drug Development

The use of (S)-2-Bromo-4-methylpentanoic acid as a chiral building block is an integral part of the early stages of drug development, particularly in the synthesis of novel, enantiomerically pure active pharmaceutical ingredients (APIs).

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Drug Candidate Synthesis & Evaluation Start (S)-2-Bromo-4- methylpentanoic acid Reaction Enantioselective SN2 Reaction Start->Reaction Intermediate Enantiomerically Pure Leucine Derivative Reaction->Intermediate Coupling Coupling with Pharmacophore Intermediate->Coupling API Chiral API Candidate Coupling->API Screening Biological Screening (in vitro / in vivo) API->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow from chiral building block to lead compound.

Conclusion

(S)-2-Bromo-4-methylpentanoic acid is a valuable and versatile chiral starting material for the enantioselective synthesis of L-leucine and its derivatives. The protocols and workflows outlined in these notes provide a foundational guide for researchers in organic synthesis and drug development. While specific quantitative data for every possible reaction is not exhaustively documented, the principles of stereospecific SN2 reactions provide a strong predictive framework for obtaining products with high enantiomeric purity. Further research and process optimization are encouraged to fully explore the potential of this important chiral building block.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of 2-bromo-4-methylpentanoic acid. This versatile substrate is a valuable building block in organic synthesis, particularly for the preparation of chiral amino acids, hydroxy acids, and other functionalized molecules relevant to drug discovery and development.

Introduction

This compound is an α-bromo carboxylic acid that readily undergoes nucleophilic substitution reactions primarily via an SN2 (bimolecular nucleophilic substitution) mechanism. The presence of the electron-withdrawing carboxylic acid group and the bromine atom on the α-carbon makes this position highly electrophilic and susceptible to attack by a variety of nucleophiles. These reactions typically proceed with an inversion of stereochemistry at the chiral center, a key feature of the SN2 mechanism.[1][2]

The general scheme for these reactions involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Key Applications

The nucleophilic substitution reactions of this compound are instrumental in the synthesis of several important classes of compounds:

  • α-Amino Acids: Reaction with ammonia (B1221849) provides a direct route to leucine (B10760876) (2-amino-4-methylpentanoic acid), an essential amino acid.[1][2]

  • α-Hydroxy Acids: Hydrolysis with a hydroxide (B78521) source yields 2-hydroxy-4-methylpentanoic acid, a valuable chiral building block.

  • α-Azido Acids: Substitution with sodium azide (B81097) offers a pathway to 2-azido-4-methylpentanoic acid, a precursor for the synthesis of modified amino acids and peptidomimetics.

Reaction Mechanisms and Stereochemistry

The nucleophilic substitution reactions of this compound predominantly follow an SN2 pathway. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group. This backside attack leads to an inversion of the stereochemical configuration at the α-carbon. For instance, if the starting material is the (S)-enantiomer of this compound, the resulting product will have the (R)-configuration.

Figure 1: Generalized SN2 reaction pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 2-Amino-4-methylpentanoic Acid (Leucine)

This protocol outlines the synthesis of leucine from this compound via direct amination.[1][2]

Materials:

  • This compound

  • Concentrated aqueous ammonia (NH₃)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2.

  • Wash the aqueous solution with dichloromethane to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of leucine (pH ≈ 6.0) using a sodium hydroxide solution.

  • The product, 2-amino-4-methylpentanoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Typical Yield60-70%General literature
Reaction Time4-6 hoursGeneral literature
Reflux Temperature~80 °C (Ethanol)General literature

Amination_Workflow start Start: this compound dissolve Dissolve in Ethanol start->dissolve add_ammonia Add excess aq. Ammonia dissolve->add_ammonia reflux Reflux for 4-6 hours add_ammonia->reflux evaporate Evaporate solvent and excess ammonia reflux->evaporate acidify Acidify with HCl evaporate->acidify wash Wash with Dichloromethane acidify->wash neutralize Adjust pH to ~6.0 with NaOH wash->neutralize precipitate Precipitate Leucine neutralize->precipitate filter_dry Filter and Dry precipitate->filter_dry end End: 2-Amino-4-methylpentanoic acid filter_dry->end

Figure 2: Workflow for the synthesis of Leucine.

Protocol 2: Synthesis of 2-Hydroxy-4-methylpentanoic Acid

This protocol describes the hydrolysis of this compound to its corresponding hydroxy acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product into diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-4-methylpentanoic acid.

Quantitative Data:

ParameterValueReference
Typical Yield>80%General literature
Reaction Time2-4 hoursGeneral literature
Reflux Temperature100 °CGeneral literature
Protocol 3: Synthesis of 2-Azido-4-methylpentanoic Acid

This protocol details the synthesis of 2-azido-4-methylpentanoic acid, a useful intermediate for click chemistry and peptide modifications.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Typical Yield70-85%General literature
Reaction Time12-24 hoursGeneral literature
Reaction TemperatureRoom TemperatureGeneral literature

Logical_Relationship start This compound reaction1 Reaction with NH3 start->reaction1 reaction2 Reaction with NaOH/H2O start->reaction2 reaction3 Reaction with NaN3 start->reaction3 product1 2-Amino-4-methylpentanoic Acid (Leucine) reaction1->product1 product2 2-Hydroxy-4-methylpentanoic Acid reaction2->product2 product3 2-Azido-4-methylpentanoic Acid reaction3->product3

Figure 3: Synthetic pathways from this compound.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • This compound is corrosive and should be handled with care.

  • Sodium azide is highly toxic and explosive, especially in the presence of acid or heavy metals. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

These protocols and application notes are intended to serve as a guide for researchers. Reaction conditions may need to be optimized for specific applications and scales.

References

Experimental Protocol for the Amination of 2-Bromo-4-methylpentanoic Acid to Synthesize Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of DL-Leucine through the amination of 2-bromo-4-methylpentanoic acid. Two primary methods are presented: direct amination with aqueous ammonia (B1221849) and the Gabriel synthesis. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The conversion of α-halo acids to α-amino acids is a fundamental transformation in organic chemistry, providing a direct route to essential building blocks for peptides, pharmaceuticals, and other bioactive molecules. This compound serves as a readily available precursor for the synthesis of leucine, an essential amino acid. This document outlines two robust methods for this conversion, offering a comparative analysis of their procedures and expected outcomes.

Comparative Analysis of Amination Methods

The choice of amination method can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of the key aspects of the two protocols detailed in this note.

FeatureDirect Amination with Aqueous AmmoniaGabriel Synthesis
Primary Reagent Concentrated Aqueous AmmoniaPotassium Phthalimide (B116566)
Reaction Principle Nucleophilic substitution (SN2)Formation of a phthalimido intermediate followed by hydrolysis or hydrazinolysis
Key Advantages Operationally simple, uses readily available and inexpensive reagents.Avoids over-alkylation, often results in cleaner reactions and higher purity of the primary amine.[1]
Key Disadvantages Potential for side reactions and lower yields due to the high nucleophilicity of the amine product.Requires an additional deprotection step, and the phthalhydrazide (B32825) byproduct from hydrazinolysis can be challenging to remove completely.[1]
Typical Yield 45-55%Generally higher than direct amination, though specific yields for this substrate are not widely reported.

Experimental Protocols

Protocol 1: Direct Amination with Concentrated Aqueous Ammonia

This protocol is adapted from a well-established procedure for the synthesis of α-amino acids from α-bromo acids.

Materials:

  • This compound

  • Concentrated Aqueous Ammonia (28-30%)

  • Ethanol (B145695)

  • Hydrochloric Acid (for pH adjustment)

  • Deionized Water

Equipment:

  • Pressure-sealable reaction vessel or a heavy-walled, sealed tube

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a pressure-sealable reaction vessel, place this compound. For every 1 mole of the bromo-acid, add a significant excess of concentrated aqueous ammonia (approximately 10-15 molar equivalents).

  • Reaction: Securely seal the reaction vessel and heat the mixture to 100°C in an oil bath with vigorous stirring for 6-8 hours. The reaction should be carried out in a well-ventilated fume hood due to the high pressure of ammonia at this temperature.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature before carefully opening it in the fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of hot deionized water.

  • Purification by Crystallization:

    • Slowly add ethanol to the hot aqueous solution until the solution becomes turbid.

    • If necessary, gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of DL-Leucine.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified DL-Leucine in a vacuum oven.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Protocol 2: Gabriel Synthesis of Leucine

This method involves the use of potassium phthalimide to introduce the amino group, which prevents the formation of secondary and tertiary amine byproducts.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Formation of the Phthalimido Intermediate:

    • In a round-bottom flask, dissolve this compound and a slight molar excess (1.1 equivalents) of potassium phthalimide in anhydrous DMF.

    • Heat the mixture with stirring at 80-100°C for 4-6 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Work-up and Deprotection (Hydrazinolysis):

    • Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the N-phthalimido-4-methylpentanoic acid.

    • Filter the precipitate and wash it with water.

    • Suspend the crude intermediate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (approximately 2 equivalents) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.[1]

  • Isolation and Purification:

    • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude DL-Leucine.

    • Purify the crude product by recrystallization from a water/ethanol mixture as described in Protocol 1.

  • Characterization: Analyze the final product using appropriate spectroscopic and physical methods to confirm its identity and purity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Direct_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound + Concentrated Aqueous Ammonia reaction Heat at 100°C in a sealed vessel start->reaction evaporation Evaporate excess ammonia and water reaction->evaporation dissolution Dissolve residue in hot water evaporation->dissolution crystallization Crystallize from water/ethanol dissolution->crystallization filtration Filter and wash crystals crystallization->filtration drying Dry the product filtration->drying end DL-Leucine drying->end

Caption: Workflow for Direct Amination.

Gabriel_Synthesis_Workflow cluster_intermediate_formation Intermediate Formation cluster_deprotection Deprotection (Hydrazinolysis) cluster_purification Isolation & Purification start This compound + Potassium Phthalimide in DMF reaction1 Heat at 80-100°C start->reaction1 precipitation Precipitate intermediate in water reaction1->precipitation hydrazinolysis Reflux with Hydrazine Hydrate precipitation->hydrazinolysis filtration1 Filter phthalhydrazide hydrazinolysis->filtration1 concentration Concentrate filtrate filtration1->concentration crystallization Recrystallize from water/ethanol concentration->crystallization filtration2 Filter and dry DL-Leucine crystallization->filtration2 end DL-Leucine filtration2->end

Caption: Workflow for Gabriel Synthesis.

Conclusion

Both direct amination and the Gabriel synthesis are effective methods for the preparation of DL-Leucine from this compound. The choice of method will depend on the specific requirements of the synthesis, such as desired purity, scale, and available resources. The direct amination method is simpler and more atom-economical, while the Gabriel synthesis often provides a cleaner product with potentially higher yields. Researchers should carefully consider the advantages and disadvantages of each protocol to select the most appropriate route for their application.

References

Application of 2-Bromo-4-methylpentanoic Acid in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methylpentanoic acid, a halogenated derivative of the amino acid leucine, presents a versatile chiral building block for the synthesis of novel agrochemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine at the alpha-position, allows for diverse chemical modifications to generate a range of potential fungicides, herbicides, and insecticides. The inherent chirality of this starting material can be exploited to produce stereospecific agrochemicals, potentially leading to enhanced efficacy and reduced environmental impact. This document outlines potential applications of this compound in agrochemical synthesis, providing detailed hypothetical protocols for the preparation of amide and ester derivatives, which are common toxophores in active agrochemical ingredients.

Potential Agrochemical Applications

While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various active compounds. The isobutyl group and the alpha-bromo-acid functionality suggest its utility in creating analogs of existing pesticides or as a scaffold for novel chemical entities.

Fungicide Development: Carboxamide fungicides are a significant class of agrochemicals that act by inhibiting the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. This compound can be readily converted to its corresponding amide derivatives. By reacting the acid with various substituted anilines or other amino-containing heterocyclic moieties, a library of novel carboxamide candidates can be synthesized and screened for fungicidal activity.

Herbicide Development: Certain alpha-bromocarboxylic acids and their derivatives have been explored for their herbicidal properties. The mode of action can vary, but they often interfere with plant growth and development. Esterification or amidation of this compound can lead to compounds with altered lipophilicity and membrane permeability, potentially enhancing their herbicidal activity and selectivity.

Insecticide Development: The synthesis of ester derivatives of this compound with various insecticidally active alcohol fragments could yield novel insecticides. The bromo-acid moiety can be a key component in creating compounds that disrupt enzymatic processes within the insect nervous system.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of potential agrochemical candidates from this compound. These protocols are based on standard organic synthesis methodologies.

1. Synthesis of 2-Bromo-4-methylpentanamide Derivatives

This protocol describes the synthesis of an amide derivative of this compound with a substituted aniline (B41778), a common structural feature in many fungicides.

  • Reaction Scheme:

    G This compound This compound Acyl Chloride Intermediate Acyl Chloride Intermediate This compound->Acyl Chloride Intermediate SOCl2 or (COCl)2 2-Bromo-N-(substituted-phenyl)-4-methylpentanamide 2-Bromo-N-(substituted-phenyl)-4-methylpentanamide Acyl Chloride Intermediate->2-Bromo-N-(substituted-phenyl)-4-methylpentanamide Substituted Aniline, Base

    Caption: Synthesis of 2-Bromo-N-(substituted-phenyl)-4-methylpentanamide.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Substituted aniline (e.g., 4-chloroaniline)

    • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (B128534) (TEA) or Pyridine

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used in the next step without further purification.

    • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with stirring.

    • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water.

    • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

    • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

2. Synthesis of 2-Bromo-4-methylpentanoate Ester Derivatives

This protocol outlines the synthesis of an ester derivative of this compound, which could be screened for herbicidal or insecticidal activity.

  • Reaction Scheme:

    G This compound This compound 2-Bromo-4-methylpentanoate Ester 2-Bromo-4-methylpentanoate Ester This compound->2-Bromo-4-methylpentanoate Ester Alcohol, Acid Catalyst (e.g., H2SO4)

    Caption: Fischer Esterification of this compound.

  • Materials:

    • This compound

    • An alcohol (e.g., ethanol, benzyl (B1604629) alcohol)

    • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

    • Dean-Stark apparatus (optional, for removal of water)

    • Toluene (B28343) or other suitable solvent for azeotropic removal of water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1.0 eq), the desired alcohol (used as solvent or in excess, e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%). If using a Dean-Stark trap, toluene is used as the solvent.

    • Heating and Reflux: Heat the reaction mixture to reflux. If a Dean-Stark trap is used, water will be collected as an azeotrope with toluene. Continue refluxing for 4-24 hours, monitoring the reaction by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. If an excess of a low-boiling alcohol was used, remove it under reduced pressure.

    • Extraction: Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Due to the lack of specific experimental data for agrochemicals derived from this compound in the public domain, the following tables present hypothetical data for the synthesized amide and ester derivatives. These values are illustrative and would need to be determined experimentally.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for a Synthesized Amide Derivative

ParameterValue
Compound Name 2-Bromo-N-(4-chlorophenyl)-4-methylpentanamide
Molecular Formula C₁₂H₁₅BrClNO
Molecular Weight 304.61 g/mol
Appearance White to off-white solid
Melting Point 110-115 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.2 (s, 1H, NH), 7.5 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 4.3 (t, 1H, CH-Br), 2.2-2.0 (m, 2H, CH₂), 1.8 (m, 1H, CH), 1.0 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 168.0 (C=O), 136.5 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 121.0 (Ar-C), 55.0 (CH-Br), 40.0 (CH₂), 25.0 (CH), 22.5 (CH₃)
Purity (by HPLC) >95%
Hypothetical Fungicidal Activity (EC₅₀) 1-10 µg/mL against Botrytis cinerea

Table 2: Hypothetical Physicochemical and Spectroscopic Data for a Synthesized Ester Derivative

ParameterValue
Compound Name Ethyl 2-bromo-4-methylpentanoate
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 85-90 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 4.2 (q, 2H, OCH₂), 4.1 (t, 1H, CH-Br), 2.1-1.9 (m, 2H, CH₂), 1.7 (m, 1H, CH), 1.3 (t, 3H, CH₃), 0.9 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 170.0 (C=O), 62.0 (OCH₂), 48.0 (CH-Br), 39.5 (CH₂), 24.5 (CH), 22.0 (CH₃), 14.0 (CH₃)
Purity (by GC-MS) >98%
Hypothetical Herbicidal Activity (IC₅₀) 50-200 µM against Arabidopsis thaliana

Logical Workflow for Agrochemical Discovery

The process of discovering new agrochemicals from a starting material like this compound follows a logical workflow.

G A Starting Material (this compound) B Derivative Synthesis (Amides, Esters, etc.) A->B C Library of Novel Compounds B->C D Primary Screening (In vitro assays) C->D E Hit Identification D->E Active Compounds F Secondary Screening (Greenhouse trials) E->F G Lead Compound Selection F->G Efficacious & Selective Compounds H Lead Optimization (Structure-Activity Relationship) G->H I Candidate Development H->I

References

Protecting Group Strategies for 2-Bromo-4-methylpentanoic Acid Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-4-methylpentanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a reactive α-bromo substituent, presents unique challenges and opportunities in synthetic design. The acidic proton of the carboxyl group can interfere with a variety of reactions targeting the C-Br bond, such as nucleophilic substitutions, by acting as a proton source or by promoting side reactions. To achieve selective transformations at the α-position, protection of the carboxylic acid is often a critical strategic step.

This document outlines protecting group strategies for this compound, providing detailed protocols for the installation and removal of common protecting groups. The choice of protecting group is dictated by the stability required during subsequent reaction steps and the orthogonality of its deprotection conditions with other functional groups present in the molecule. The most common and effective protecting groups for this purpose are esters, such as methyl, benzyl (B1604629), and tert-butyl esters.

Methyl Esters are often employed due to their ease of formation via Fischer esterification and their general stability. However, their removal typically requires basic hydrolysis (saponification), which may not be suitable for base-sensitive substrates.

Benzyl Esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis. This mild deprotection method is compatible with a wide range of functional groups, making benzyl esters a versatile choice.

Tert-Butyl Esters are readily cleaved under acidic conditions, providing an orthogonal deprotection strategy to both base-labile and hydrogenation-sensitive groups. Their steric bulk can also influence the reactivity of the adjacent α-bromo position.

The selection of an appropriate protecting group is a crucial decision in the synthetic planning for derivatives of this compound. The following protocols and data provide a practical guide for researchers to implement these strategies effectively in their synthetic endeavors.

Data Presentation: Comparison of Protecting Groups

Protecting GroupProtection MethodTypical ReagentsDeprotection MethodTypical ReagentsAdvantagesDisadvantages
Methyl Ester Fischer EsterificationMethanol (B129727), H₂SO₄ (cat.)SaponificationLiOH, NaOH, or KOH in H₂O/solventSimple to introduce, stable to many conditions.Harsh deprotection (basic conditions).
Benzyl Ester Steglich EsterificationBenzyl alcohol, DCC, DMAPHydrogenolysisH₂, Pd/CMild, neutral deprotection.Not compatible with reducible functional groups.
tert-Butyl Ester Acid-catalyzed addition to isobutylene (B52900)Isobutylene, H₂SO₄ (cat.), CH₂Cl₂AcidolysisTrifluoroacetic acid (TFA)Orthogonal to base- and hydrogenolysis-labile groups.Requires handling of gaseous isobutylene.

Experimental Protocols

Protocol 1: Methyl Ester Protection (Fischer Esterification)

Objective: To synthesize methyl 2-bromo-4-methylpentanoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-bromo-4-methylpentanoate.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Benzyl Ester Protection (Steglich Esterification)

Objective: To synthesize benzyl 2-bromo-4-methylpentanoate.[1][2][3][4]

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (anhydrous)

  • 0.5 M HCl (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.[3]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl 2-bromo-4-methylpentanoate by column chromatography on silica gel.

Protocol 3: tert-Butyl Ester Protection

Objective: To synthesize tert-butyl 2-bromo-4-methylpentanoate.[5]

Materials:

  • (2R)-2-bromo-4-methylpentanoic acid

  • Dichloromethane (anhydrous)

  • Isobutylene (condensed)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Dry ice/acetone bath

  • Distillation apparatus

Procedure:

  • In a suitable pressure-resistant flask, condense isobutylene into cold (-50 °C) anhydrous dichloromethane to approximately double the initial volume of the solvent.[5]

  • To this solution, add (2R)-2-bromo-4-methylpentanoic acid (1.0 eq).[5]

  • While maintaining the temperature between -40 and -50 °C, add concentrated sulfuric acid (catalytic amount) dropwise.[5]

  • Allow the reaction mixture to slowly warm to room temperature over a period of 20 hours.[5]

  • Concentrate the solution and then redissolve the residue in dichloromethane.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with water.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[5]

  • Purify the tert-butyl ester by distillation.[5]

Protocol 4: Deprotection of Benzyl Ester by Hydrogenolysis

Objective: To deprotect benzyl 2-bromo-4-methylpentanoate to yield this compound.[6]

Materials:

  • Benzyl 2-bromo-4-methylpentanoate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate (B1210297)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve benzyl 2-bromo-4-methylpentanoate (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Visualizations

Protecting_Group_Strategy cluster_protection Protection cluster_reaction Reaction at α-carbon cluster_deprotection Deprotection A This compound Prot_Ester Esterification A->Prot_Ester Protecting Group (e.g., BnOH, MeOH) B Protected this compound (Ester) Prot_Ester->B C Nucleophilic Substitution B->C Nucleophile D Substituted Product C->D Deprot Deprotection D->Deprot Deprotection Reagent E Final Product Deprot->E

Caption: Workflow for a reaction requiring a protecting group strategy.

Decision_Tree Start Select Protecting Group for This compound Q1 Are subsequent reaction conditions basic? Start->Q1 Methyl_Ester Consider Methyl Ester (Deprotection: Base) Q1->Methyl_Ester Q1_No Q2 Are there reducible groups (e.g., alkenes)? Q1->Q2 Q1_Yes Q1_Yes Yes Q1_No No Benzyl_Ester Consider Benzyl Ester (Deprotection: H₂, Pd/C) Q2->Benzyl_Ester Q2_No Q3 Is the substrate acid-sensitive? Q2->Q3 Q2_Yes Q2_Yes Yes Q2_No No TertButyl_Ester Consider tert-Butyl Ester (Deprotection: Acid) Q3->TertButyl_Ester Q3_No Other Consider other protecting groups Q3->Other Q3_Yes Q3_Yes Yes Q3_No No

Caption: Decision tree for selecting a suitable protecting group.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Bromo-4-methylpentanoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily based on the robust and well-established Hell-Volhard-Zelinsky (HVZ) reaction.

Overview and Synthetic Strategy

The synthesis of this compound is most effectively achieved on a large scale using the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves the α-bromination of a carboxylic acid using a bromine and a phosphorus trihalide catalyst, typically phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the α-position. Subsequent hydrolysis yields the desired α-bromo carboxylic acid.

An alternative approach involves the diazotization of L-leucine with sodium nitrite (B80452) and hydrogen bromide, which can yield the chiral (S)-2-Bromo-4-methylpentanoic acid, a valuable building block in asymmetric synthesis.

Experimental Protocols

Large-Scale Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from a reliable procedure for a similar substrate and is suitable for scaling up to kilogram quantities.

Materials and Equipment:

  • Large-scale reaction vessel with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating mantle and cooling bath.

  • Distillation apparatus.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a respirator suitable for bromine and hydrogen bromide vapors.

Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (molar equivalent)
4-Methylpentanoic acid116.160.9231.0
Red phosphorus30.97-Catalytic
Bromine (Br₂)159.813.1021.1
Water (for work-up)18.021.000-
Diethyl ether (for extraction)74.120.713-
Anhydrous magnesium sulfate120.37--

Procedure:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 4-methylpentanoic acid (1.0 eq). Add a catalytic amount of red phosphorus.

  • Bromination: Slowly add bromine (1.1 eq) to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. The in situ generation of phosphorus tribromide will initiate the reaction.

  • Heating: After the initial exothermic reaction subsides, gently heat the mixture to 80-90°C. Maintain this temperature and continue stirring until the red color of bromine disappears, indicating the completion of the reaction. This typically takes several hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the acyl bromide intermediate. This step will generate hydrogen bromide gas, so ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic extracts with a saturated solution of sodium bisulfite to remove any remaining bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Expected Yield and Purity:

ParameterValue
Theoretical YieldBased on starting 4-methylpentanoic acid
Expected Yield75-85%
Purity (by GC-MS)>97%

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point118-120 °C at 10 mmHg
Density1.432 g/cm³[1]
Refractive Index1.485[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ (ppm): 10.5 (br s, 1H, COOH), 4.25 (t, 1H, CHBr), 2.2-1.8 (m, 2H, CH₂), 1.6-1.2 (m, 1H, CH), 0.95 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃)δ (ppm): 175.0 (C=O), 48.0 (CHBr), 42.0 (CH₂), 25.0 (CH), 22.0 (CH₃)
IR (neat)ν (cm⁻¹): 2960 (br, O-H), 1715 (C=O), 1290 (C-O), 650 (C-Br)

Mandatory Visualization

G cluster_0 Reaction Preparation cluster_1 Bromination cluster_2 Work-up and Purification Start Charge 4-Methylpentanoic Acid and Red Phosphorus Bromination Slow Addition of Bromine Start->Bromination Heating Heat to 80-90°C Bromination->Heating Quench Quench with Water Heating->Quench Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Vacuum Distillation Dry->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the large-scale synthesis of this compound.

Quality Control and Analytical Methods

For large-scale production, rigorous quality control is essential. The purity of the final product should be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the product and any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and ensure the absence of structural isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Safety Considerations

  • The Hell-Volhard-Zelinsky reaction involves the use of bromine, which is highly corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood.

  • Hydrogen bromide gas is evolved during the work-up; proper scrubbing or ventilation is required.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Stereospecific Synthesis of Amino Acids from Bromo-Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of α-amino acids, a critical process in pharmaceutical development and chemical biology. The methodologies outlined focus on the use of α-bromo acids and their derivatives as key starting materials. Three principal strategies are detailed: the use of chiral auxiliaries, enantioselective phase-transfer catalysis, and enzymatic resolution of racemic mixtures.

Introduction

The demand for enantiomerically pure α-amino acids, both natural and unnatural, is ever-increasing in the field of drug discovery and development. They serve as fundamental building blocks for peptides, peptidomimetics, and complex chiral molecules. While classical methods like the amination of α-bromo acids via an SN2 reaction are straightforward, they typically yield racemic mixtures.[1][2] Achieving stereocontrol is paramount, and the following sections provide practical guidance on established and effective stereospecific synthetic routes.

Method 1: Asymmetric Alkylation Using Chiral Auxiliaries (Myers' Method)

One of the most reliable methods for the asymmetric synthesis of α-amino acids involves the use of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. The Myers asymmetric alkylation utilizes pseudoephedrine as an inexpensive and efficient chiral auxiliary, which is temporarily attached to a glycine (B1666218) unit to form a pseudoephedrine glycinamide (B1583983).[2][3] The subsequent diastereoselective alkylation of the corresponding lithium enolate with an alkyl bromide, followed by removal of the auxiliary, affords highly enantiomerically enriched α-amino acids.[3][4]

Application Notes:

This method is renowned for its high diastereoselectivity across a wide range of primary and β-branched alkyl bromides. The stereochemical outcome is predictable and controlled by the chelation of the lithium cation between the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary, creating a rigid structure that directs the electrophile's approach.[3][4] The pseudoephedrine amide intermediates are often crystalline, which allows for easy purification by recrystallization.[3] Both enantiomers of pseudoephedrine are readily available, providing access to both D- and L-amino acids.[2]

Data Presentation:
EntryAlkyl Bromide (R-Br)Product R GroupYield (%)Diastereomeric Excess (de, %)
1CH₃CH₂BrCH₃CH₂9598
2CH₃(CH₂)₂CH₂BrCH₃(CH₂)₂CH₂9997
3(CH₃)₂CHCH₂Br(CH₃)₂CHCH₂9897
4PhCH₂BrPhCH₂9998
5CH₂=CHCH₂BrCH₂=CHCH₂9895
6CH₃OCH₂CH₂BrCH₃OCH₂CH₂9096
Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[5]
Experimental Protocol: Asymmetric Alkylation of Pseudoephedrine Glycinamide

1. Formation of the Lithium Enolate:

  • To a suspension of (+)-pseudoephedrine glycinamide (1.0 equivalent) and anhydrous lithium chloride (6.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA, 2.2 equivalents) in THF.

  • Stir the mixture and allow it to warm to 0 °C for 15 minutes, and then to room temperature for 5 minutes to ensure complete enolate formation.[4]

2. Alkylation:

  • Cool the enolate solution to the desired temperature (typically 0 °C for most primary alkyl bromides).

  • Add the alkyl bromide (1.5-4.0 equivalents) dropwise to the enolate solution.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkylated product can often be purified by flash column chromatography or recrystallization.

4. Auxiliary Cleavage:

  • The alkylated pseudoephedrine amide is dissolved in a mixture of THF and water.

  • The amide is cleaved by acidic or basic hydrolysis to yield the enantiomerically enriched amino acid and the recoverable pseudoephedrine auxiliary. For acidic hydrolysis, refluxing with 1-6 N HCl is common.

Logic Diagram: Myers Asymmetric Alkylation

Myers_Alkylation cluster_prep Enolate Formation cluster_alkylation Alkylation cluster_cleavage Cleavage & Isolation glycinamide Pseudoephedrine Glycinamide lda LDA, LiCl, THF glycinamide->lda Deprotonation enolate Lithium Enolate (Chelated) lda->enolate alkyl_bromide Alkyl Bromide (R-Br) enolate->alkyl_bromide Diastereoselective Attack alkylated_product Alkylated Pseudoephedrine Amide alkyl_bromide->alkylated_product hydrolysis Acidic Hydrolysis (e.g., HCl, H₂O) alkylated_product->hydrolysis amino_acid Enantiomerically Enriched Amino Acid hydrolysis->amino_acid auxiliary Recovered Pseudoephedrine hydrolysis->auxiliary

Caption: Workflow for Myers' asymmetric alkylation of pseudoephedrine glycinamide.

Method 2: Enantioselective Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and scalable method for the asymmetric synthesis of α-amino acids. This technique involves the alkylation of a glycine Schiff base ester (an imine) with an alkyl bromide under biphasic conditions (solid-liquid or liquid-liquid). A chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, transports the enolate from the aqueous or solid phase to the organic phase, where it reacts with the alkyl bromide within a chiral environment, thus inducing enantioselectivity.[7][8][9]

Application Notes:

This method is attractive for its operational simplicity, mild reaction conditions, and the use of catalytic amounts of the chiral inducer.[8][10] Cinchona alkaloid-derived catalysts are particularly effective and can be modified to fine-tune reactivity and selectivity for different alkyl bromides.[7][8] High yields and excellent enantiomeric excesses (often >95% ee) can be achieved. The catalyst can often be recovered and reused, adding to the economic viability of the process.[10]

Data Presentation:
EntryAlkyl Bromide (R-Br)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1PhCH₂Br0.198>99
24-F-C₆H₄CH₂Br0.19599
34-Cl-C₆H₄CH₂Br0.19483
42-Naphthyl-CH₂Br0.19299
5CH₂=CHCH₂Br0.19097
6CH₃(CH₂)₂CH₂Br0.58595
Data is representative of results obtained with Cinchona-derived phase-transfer catalysts. Specific values are from Malik, A., and Sharma, P. R. J. Org. Chem. 2023, 88, 13, 8889–8896.[8][10]
Experimental Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis

1. Reaction Setup:

  • To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equivalent), the alkyl bromide (1.2 equivalents), and the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 0.1-1 mol%) in an organic solvent (e.g., toluene (B28343) or dichloromethane), add a solid base (e.g., powdered potassium hydroxide (B78521) or cesium carbonate).

2. Reaction Execution:

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

3. Work-up and Purification:

  • Filter the reaction mixture to remove the solid base and catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

4. Deprotection:

  • The resulting N-(diphenylmethylene) α-amino acid ester is hydrolyzed under acidic conditions (e.g., 1 N HCl in diethyl ether) to afford the desired α-amino acid ester hydrochloride.

  • Saponification of the ester group can be performed if the free amino acid is the target.

Signaling Pathway Diagram: Phase-Transfer Catalysis Cycle

PTC_Cycle glycine_enolate Glycine Enolate (Aq/Solid) chiral_catalyst Chiral Catalyst QX⁻ (Org) glycine_enolate->chiral_catalyst Phase Transfer ion_pair Chiral Ion Pair [QEnolate]⁻ (Org) chiral_catalyst->ion_pair alkyl_bromide Alkyl Bromide (R-Br, Org) ion_pair->alkyl_bromide Enantioselective Alkylation alkylated_product Alkylated Glycine Imine (Org) alkyl_bromide->alkylated_product catalyst_regenerated Regenerated Catalyst Q*Br⁻ (Org) alkylated_product->catalyst_regenerated Product Release catalyst_regenerated->glycine_enolate Catalyst Cycle

Caption: Catalytic cycle for enantioselective phase-transfer alkylation.

Method 3: Enzymatic Kinetic Resolution of Racemic Amino Acids

This method provides an alternative route to enantiomerically pure amino acids by starting with a racemic mixture, which can be readily synthesized by the direct amination of the corresponding α-bromo acid. Kinetic resolution relies on the high stereoselectivity of enzymes to preferentially react with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[4][11] For example, the enzyme aminoacylase (B1246476) selectively hydrolyzes the N-acyl derivative of an L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl D-amino acid.[12]

Application Notes:

Enzymatic resolutions are highly effective for producing natural L-amino acids and their D-enantiomers with very high enantiomeric purity (>99% ee). The reactions are typically performed in aqueous media under mild conditions (neutral pH and room temperature), making this a green and sustainable method.[13][14] A key advantage is the broad substrate scope of some enzymes, allowing for the resolution of a variety of amino acids. The unreacted enantiomer can often be racemized and recycled, potentially allowing for a theoretical yield of 100%.

Data Presentation:
Racemic SubstrateEnzymeProductConversion Yield (%)Enantiomeric Excess (ee, %)
N-Acetyl-DL-AlanineAminoacylaseL-Alanine~50>99
DL-Alanine AmideD-Aminopeptidase & ACL RacemaseD-Alanine>9999.7
DL-PhenylalanineL-Amino Acid OxidaseD-Phenylalanine40.1 (80.2% resolution)>99
DL-TyrosineL-Amino Acid OxidaseD-Tyrosine42.05 (84.1% resolution)>99
Data is representative of results from various enzymatic resolution studies.[13][14]
Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Alanine

1. Racemic Substrate Preparation:

  • Synthesize DL-alanine from 2-bromopropanoic acid and ammonia.

  • Acetylate the racemic DL-alanine with acetic anhydride (B1165640) to obtain N-acetyl-DL-alanine.

2. Enzymatic Hydrolysis:

  • Dissolve N-acetyl-DL-alanine in water and adjust the pH to ~7.0 with a suitable base (e.g., lithium hydroxide).

  • Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle stirring. Monitor the progress of the reaction by measuring the release of the L-amino acid.

3. Product Separation:

  • Once the reaction is complete (typically when 50% of the substrate has been hydrolyzed), acidify the solution to precipitate the unreacted N-acetyl-D-alanine.

  • Filter to separate the N-acetyl-D-alanine.

  • The filtrate containing the L-alanine can be further purified by ion-exchange chromatography.

4. Isolation of the D-Enantiomer:

  • The collected N-acetyl-D-alanine can be hydrolyzed under acidic conditions to yield D-alanine.

Logical Relationship Diagram: Enzymatic Kinetic Resolution

Enzymatic_Resolution racemic_mix Racemic Mixture (N-Acyl-DL-Amino Acid) enzyme Enzyme (e.g., Aminoacylase) racemic_mix->enzyme Selective Hydrolysis l_amino_acid L-Amino Acid (Free) enzyme->l_amino_acid d_acyl_amino_acid N-Acyl-D-Amino Acid (Unreacted) enzyme->d_acyl_amino_acid separation Separation (e.g., Filtration, Chromatography) l_amino_acid->separation d_acyl_amino_acid->separation d_amino_acid D-Amino Acid (After Hydrolysis) separation->d_amino_acid Hydrolysis

Caption: Logical flow of enzymatic kinetic resolution of a racemic N-acyl amino acid.

References

Troubleshooting & Optimization

Technical Support Center: Hell-Volhard-Zelinskii (HVZ) Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Hell-Volhard-Zelinskii (HVZ) bromination of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the Hell-Volhard-Zelinskii (HVZ) reaction?

The Hell-Volhard-Zelinskii (HVZ) reaction is a chemical method for the selective α-bromination of a carboxylic acid. This reaction is highly valuable in organic synthesis as the resulting α-bromo carboxylic acids are versatile intermediates for producing a variety of other compounds, such as amino acids and α-hydroxy carboxylic acids.[1][2]

Q2: What are the most common side reactions observed in the HVZ bromination?

The most frequently encountered side reactions include:

  • Polybromination: The introduction of more than one bromine atom onto the α-carbon, leading to di- or tri-brominated products.[3]

  • Formation of α,β-unsaturated carboxylic acids: This occurs through the elimination of hydrogen bromide (HBr) from the α-bromo carboxylic acid product, typically at elevated temperatures.[3][4]

  • Formation of α-bromo acyl bromide: If the reaction is not properly quenched with water, the intermediate α-bromo acyl bromide may be isolated.

  • Ester formation: If an alcohol is used during the workup instead of water, the corresponding α-bromo ester will be formed.[5]

Q3: Why is a phosphorus catalyst (PBr₃ or red phosphorus and Br₂) necessary for the reaction?

Carboxylic acids themselves do not readily enolize, a key step for α-halogenation. The phosphorus catalyst converts the carboxylic acid into an acyl bromide.[2][5][6][7] This intermediate enolizes more readily, facilitating the electrophilic attack by bromine at the α-position.[2][3][5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired α-Bromo Carboxylic Acid

Symptoms:

  • The final product mass is significantly lower than the theoretical yield.

  • Analysis of the crude product (e.g., by NMR or GC-MS) shows a large amount of unreacted starting material.

Possible Causes and Solutions:

Possible CauseRecommended Action
Insufficient Catalyst Ensure at least a catalytic amount of PBr₃ or red phosphorus is used. For slow-reacting substrates, using a full molar equivalent of PBr₃ may be necessary to drive the reaction to completion.
Incomplete Reaction The HVZ reaction can require prolonged heating.[3][4][8] Increase the reaction time and monitor the progress by periodically taking aliquots for analysis.
Premature Quenching Ensure the reaction has gone to completion before adding water for the workup. The disappearance of the bromine color can be an indicator, but chromatographic or spectroscopic analysis of an aliquot is more reliable.
Loss of Product During Workup α-bromo carboxylic acids can have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Minimize the number of aqueous washes if product loss is suspected.
Issue 2: Formation of Polybrominated Byproducts

Symptoms:

  • Mass spectrometry of the product mixture shows peaks corresponding to di- and/or tri-brominated species.

  • NMR spectroscopy indicates multiple bromine atoms on the α-carbon.

Possible Causes and Solutions:

Possible CauseRecommended Action
Excess Bromine The extent of bromination can be controlled by the stoichiometry of the bromine used.[3] Use a precise molar equivalent of bromine for mono-bromination. For substrates with only one α-hydrogen, this is less of a concern.
Prolonged Reaction Time at High Temperature Even with stoichiometric bromine, extended reaction times at high temperatures can sometimes lead to polybromination. Monitor the reaction closely and stop it once the starting material is consumed.
Issue 3: Presence of α,β-Unsaturated Carboxylic Acids

Symptoms:

  • The product has a lower than expected bromine content upon elemental analysis.

  • NMR and IR spectroscopy indicate the presence of a carbon-carbon double bond in conjugation with the carbonyl group.

Possible Causes and Solutions:

Possible CauseRecommended Action
Excessively High Reaction Temperature The elimination of HBr to form the α,β-unsaturated product is favored at high temperatures.[3][4] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Temperatures are often kept below 100°C if possible.
Prolonged Heating After Bromination is Complete Continued heating after the consumption of bromine can promote the elimination side reaction. Once the desired α-bromination has occurred, proceed with the workup.

Quantitative Data on Side Reactions

While precise quantitative data is highly dependent on the specific substrate and reaction conditions, the following table summarizes the general trends observed for side product formation in the Hell-Volhard-Zelinskii bromination.

ParameterEffect on PolybrominationEffect on α,β-UnsaturationGeneral Recommendation for High Yield of Mono-α-Bromo Product
Molar Equivalents of Bromine Increases significantly with >1 equivalent of Br₂ per α-hydrogen.Minimal direct effect, but excess bromine can lead to more complex reaction mixtures.Use 1.0-1.1 equivalents of Br₂ per α-hydrogen to be substituted.
Reaction Temperature Can increase with higher temperatures, but stoichiometry is the primary factor.Significantly increases at higher temperatures (e.g., >100-120°C).[3][4]Maintain the lowest temperature necessary for a reasonable reaction rate.
Reaction Time Can increase with prolonged reaction times, especially if excess bromine is present.Can increase with extended heating after the primary reaction is complete.Monitor the reaction progress and work up promptly upon completion.

Experimental Protocols

General Protocol for the α-Bromination of a Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid

  • Red phosphorus (catalytic amount, e.g., 0.1 eq)

  • Bromine (1.1 eq)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid and red phosphorus.

  • Heat the mixture gently (e.g., to 60-80°C) with stirring.

  • Slowly add the bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be vented to a scrubber.

  • After the addition is complete, continue to heat the reaction mixture with stirring until the red-brown color of bromine disappears. The reaction time can vary from a few hours to overnight.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is also exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-bromo carboxylic acid.

  • The product can be further purified by distillation or recrystallization.

Protocol for Minimizing Polybromination

To minimize the formation of polybrominated products, precise control over the stoichiometry of bromine is crucial.

  • Follow the general protocol above, but use exactly 1.05 equivalents of bromine per α-hydrogen that you intend to substitute.

  • Monitor the reaction closely using a suitable analytical technique (e.g., GC or TLC).

  • As soon as the starting material is consumed, and before a significant amount of the di-brominated product is observed, proceed with the workup.

Protocol for Minimizing α,β-Unsaturated Byproducts

To minimize the formation of α,β-unsaturated carboxylic acids, careful temperature control is key.

  • Follow the general protocol, but maintain a lower reaction temperature (e.g., 50-70°C). The optimal temperature will depend on the reactivity of the substrate.

  • If the reaction is too slow at lower temperatures, consider a longer reaction time instead of increasing the temperature significantly.

  • Once the bromination is complete (as indicated by the disappearance of the bromine color or analytical monitoring), cool the reaction mixture and proceed with the workup without unnecessary delay.

Visualizations

HVZ_Reaction_Pathway Carboxylic_Acid Carboxylic Acid (R-CH2-COOH) Acyl_Bromide Acyl Bromide (R-CH2-COBr) Carboxylic_Acid->Acyl_Bromide PBr3 Enol_Intermediate Enol Intermediate Acyl_Bromide->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide (R-CH(Br)-COBr) Enol_Intermediate->Alpha_Bromo_Acyl_Bromide Br2 Alpha_Bromo_Carboxylic_Acid α-Bromo Carboxylic Acid (R-CH(Br)-COOH) Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Carboxylic_Acid H2O (Workup) Polybrominated_Product Polybrominated Product (R-C(Br)n-COOH) Alpha_Bromo_Acyl_Bromide->Polybrominated_Product Excess Br2 Unsaturated_Product α,β-Unsaturated Product (R-CH=CH-COOH) Alpha_Bromo_Carboxylic_Acid->Unsaturated_Product High Temp (-HBr) HVZ_Troubleshooting Start Start HVZ Reaction Analysis Analyze Crude Product (NMR, GC-MS, etc.) Start->Analysis Problem Identify Issue Analysis->Problem Low_Yield Low Yield/ Incomplete Reaction Problem->Low_Yield Low Conversion Polybromination Polybromination Observed Problem->Polybromination High MW Impurities Unsaturation α,β-Unsaturation Observed Problem->Unsaturation Alkene Signals Solution_Yield Increase Reaction Time or Catalyst Amount Low_Yield->Solution_Yield Solution_Poly Reduce Br2 Stoichiometry Polybromination->Solution_Poly Solution_Unsat Lower Reaction Temperature Unsaturation->Solution_Unsat End Achieve Desired Product Solution_Yield->End Solution_Poly->End Solution_Unsat->End

References

Technical Support Center: Purification of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Bromo-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction?

A1: The most common impurities originating from the HVZ reaction of 4-methylpentanoic acid include:

  • Unreacted 4-methylpentanoic acid: Incomplete bromination can lead to the presence of the starting material.

  • Acyl Bromide Intermediate: The reaction proceeds through an acyl bromide intermediate, which may persist if the hydrolysis step is incomplete.

  • Di-brominated species: Although less common with controlled stoichiometry, over-bromination can lead to the formation of 2,2-dibromo-4-methylpentanoic acid.

  • Phosphorous byproducts: Residual phosphorus reagents (e.g., PBr3) and their hydrolysis products can be present.

Q2: My crude this compound is a dark-colored oil. How can I decolorize it?

A2: A dark color often indicates the presence of trace impurities or degradation products. During the workup, washing the ethereal solution of the crude product with a dilute solution of sodium bisulfite can help remove excess bromine, which can contribute to the color. If the color persists, treatment with activated charcoal during recrystallization can be effective.

Q3: I am observing significant streaking when running a TLC of my crude product. What is the cause and how can I resolve this?

A3: Streaking of carboxylic acids on silica (B1680970) gel TLC plates is a common issue. It is often caused by the ionization of the carboxylic acid group on the acidic silica surface, leading to a distribution of the compound between its protonated and deprotonated forms, which have different polarities. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will suppress the deprotonation of your carboxylic acid, resulting in a more defined spot.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To address this:

  • Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.

  • Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Solvent selection: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For α-bromo acids, hydrocarbons like hexanes or heptane, sometimes mixed with a more polar solvent like ethyl acetate (B1210297) or diethyl ether, can be effective.

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to induce nucleation.

  • Seeding: If available, add a tiny crystal of pure this compound to the supersaturated solution to act as a template for crystal growth.

Troubleshooting Guides

Recrystallization

Problem: Low recovery of purified product after recrystallization.

Possible Cause Troubleshooting Step
Too much solvent used.Evaporate some of the solvent to reach the saturation point and cool again.
The compound is too soluble in the chosen cold solvent.Select a less polar solvent or a solvent mixture where the compound has lower solubility at low temperatures.
Premature crystallization during hot filtration.Ensure the funnel and filter paper are pre-heated. Perform the filtration as quickly as possible.
Incomplete crystallization.Allow more time for crystallization at room temperature and then in an ice bath.
Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is a good starting point. Add 0.5-1% acetic or formic acid to the eluent to improve peak shape.
Column overloading.Use a larger column or load less crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Column channeling.Ensure the column is packed evenly without any air bubbles.
Co-eluting impurities.If impurities have very similar polarity, consider derivatization to the methyl or ethyl ester, which may be easier to separate by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a good starting point for recrystallization is a non-polar solvent such as hexanes or heptane, or a mixture with a slightly more polar solvent like diethyl ether or ethyl acetate. Perform small-scale solubility tests to find a solvent that dissolves the crude product when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 1: Representative Recrystallization Solvent Systems for α-Bromoalkanoic Acids

Solvent System (v/v)Typical Yield (%)Typical Purity (%)Notes
Hexanes70-85>95Good for removing more polar impurities. May require a larger volume of solvent.
Hexanes/Ethyl Acetate (9:1)75-90>97The addition of a small amount of ethyl acetate can improve solubility at higher temperatures.
Heptane65-80>95Similar to hexanes, but with a higher boiling point.
Toluene60-75>96Can be effective but may be more difficult to remove completely.

Note: The data in this table is representative for α-bromoalkanoic acids and should be used as a guideline. Optimal conditions for this compound may vary.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) with the addition of 0.5-1% acetic acid. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a silica gel column using the wet slurry method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Apply the sample to the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the purified product under high vacuum to remove any residual solvent and acetic acid.

Table 2: Example TLC and Column Chromatography Conditions for α-Bromoalkanoic Acids

Mobile Phase (v/v)Rf of ProductRf of Starting MaterialNotes
Hexanes/Ethyl Acetate/Acetic Acid (85:14.5:0.5)~0.35~0.50Good separation between the product and the less polar starting material.
Petroleum Ether/Diethyl Ether/Formic Acid (90:9:1)~0.40~0.60Another effective solvent system. Diethyl ether is more volatile than ethyl acetate.

Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.

Protocol 3: Vacuum Distillation

For liquid α-bromoalkanoic acids, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a well-sealed system to maintain a stable vacuum.

  • Crude Product: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 125-130 °C at 15 mmHg.

  • Discontinuation: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Solid Impurities Column Column Chromatography TLC->Column Polar/Non-polar Impurities Distillation Vacuum Distillation TLC->Distillation Liquid Non-volatile Impurities Pure Pure Product Recrystallization->Pure Column->Pure Distillation->Pure

Caption: Decision workflow for the purification of this compound.

HVZ_Impurities cluster_reaction Hell-Volhard-Zelinsky Reaction cluster_impurities Potential Impurities Start 4-Methylpentanoic Acid Intermediate Acyl Bromide Intermediate Start->Intermediate PBr3 Product This compound Intermediate->Product Br2, then H2O Impurity1 Unreacted Starting Material Impurity2 Residual Acyl Bromide Impurity3 Di-brominated Product

Caption: Relationship between the HVZ reaction and potential impurities.

optimizing reaction conditions for alpha-bromination of carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the α-bromination of carboxylic acids, primarily through the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My α-bromination reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: A low or non-existent yield in an α-bromination reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Bromine: Ensure the bromine used is fresh and has been stored properly to prevent degradation.

    • Phosphorus Catalyst: Use fresh phosphorus tribromide (PBr₃) or high-purity red phosphorus. Old or improperly stored PBr₃ can hydrolyze and become inactive.[1]

    • Carboxylic Acid: Ensure your starting carboxylic acid is dry and free of impurities, as water can interfere with the reaction.

  • Check Reaction Conditions:

    • Temperature: The HVZ reaction typically requires elevated temperatures to initiate and proceed at a reasonable rate.[2][3][4] If the temperature is too low, the reaction may be sluggish or not start at all.[1] Consider gently warming the reaction mixture to initiate it.[1]

    • Reaction Time: Some reactions, especially with sterically hindered substrates, may require longer reaction times.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[5]

  • Ensure Proper Reaction Setup:

    • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Efficient Mixing: Inadequate stirring can lead to localized reagent concentrations and incomplete reaction.[1]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired α-bromo carboxylic acid?

A2: The formation of multiple products, such as di-brominated species or other side products, is a common challenge. Improving selectivity often involves careful control of the reaction stoichiometry and conditions.

Strategies to Enhance Selectivity:

  • Control Stoichiometry:

    • To favor mono-bromination, use a stoichiometric amount (or a slight excess) of bromine. Using a large excess of bromine can lead to the formation of α,α-dibromo carboxylic acids.[1]

  • Slow Addition of Bromine: A slow, controlled addition of bromine to the reaction mixture can help to maintain a low concentration of the brominating agent, which can improve selectivity.[1]

  • Temperature Management: Excessively high temperatures can lead to side reactions, such as the formation of β-unsaturated carboxylic acids through the elimination of HBr.[2][4] Maintain the reaction temperature within the optimal range for your specific substrate.

Q3: What is the role of phosphorus tribromide (PBr₃) or red phosphorus in the Hell-Volhard-Zelinsky (HVZ) reaction?

A3: Phosphorus tribromide (PBr₃) is a crucial catalyst in the HVZ reaction. Carboxylic acids themselves do not readily enolize, which is a necessary step for α-halogenation.[6][7][8] PBr₃ converts the carboxylic acid into an acyl bromide.[4][7][8][9][10] This acyl bromide intermediate is much more readily enolized, allowing for the subsequent reaction with bromine at the α-position.[6][7][8] Red phosphorus can be used in place of PBr₃, as it reacts with bromine in situ to form PBr₃.[11][12]

Q4: Can I use other halogens for the α-halogenation of carboxylic acids using this method?

A4: The Hell-Volhard-Zelinsky reaction is most effective for α-bromination and α-chlorination.[13] α-Iodination and α-fluorination are generally not feasible under typical HVZ conditions.[2][4]

Q5: My final product is an α-bromo ester instead of the expected carboxylic acid. What could have caused this?

A5: The formation of an α-bromo ester indicates that an alcohol was present during the workup phase of the reaction.[9][10] The intermediate α-bromo acyl bromide is highly reactive and will react with alcohols to form esters.[9][10] To obtain the desired α-bromo carboxylic acid, the reaction must be quenched with water to hydrolyze the α-bromo acyl bromide.[7][9][10] If you intend to synthesize the ester, then adding the corresponding alcohol during workup is the correct procedure.[9][10]

Data Presentation

The following tables summarize typical reaction conditions for the α-bromination of various carboxylic acids. Please note that optimal conditions may vary depending on the specific substrate and experimental setup.

Carboxylic AcidReagentsTemperature (°C)Reaction Time (hours)Yield (%)Reference
Butanoic AcidRed Phosphorus, Bromine80-908-12Not specified[14]
Hexanoic AcidPhosphorus Trichloride (B1173362), Bromine65-70, then 1005-6, then completionNot specified[5]
Octanoic AcidThionyl Chloride, Bromine50, then reflux6, then overnight67[2]
Acetic AcidRed Phosphorus, ChlorineNot specifiedNot specifiedNot specified[11][15]
Phenylacetic AcidPBr₃, BromineNot specifiedNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromobutanoic Acid from Butanoic Acid [14]

  • Materials: Butanoic acid (0.5 mol), red phosphorus (0.05 mol), bromine (0.55 mol), dichloromethane (B109758) (DCM), anhydrous sodium sulfate, water.

  • Procedure:

    • In a fume hood, equip a 250 mL three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a mechanical stirrer.

    • Add butanoic acid and a catalytic amount of red phosphorus to the flask.

    • Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench any excess bromine and phosphorus tribromide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Bromohexanoic Acid from Hexanoic Acid [5]

  • Materials: Hexanoic acid, dried bromine, phosphorus trichloride.

  • Procedure:

    • Combine dried bromine and hexanoic acid in a reaction vessel.

    • Carefully introduce phosphorus trichloride as a catalyst to initiate the reaction.

    • Heat the mixture to a temperature range of 65-70°C. Hydrogen bromide gas will be evolved.

    • Maintain this temperature for 5-6 hours.

    • Increase the temperature to 100°C to drive the reaction to completion.

    • After the reaction is complete, purify the crude product by distillation under reduced pressure. Collect the fraction at 132-140°C at 2 kPa.

Mandatory Visualization

HVZ_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product Carboxylic_Acid Carboxylic Acid (R-CH2-COOH) Acyl_Bromide_Formation Formation of Acyl Bromide (R-CH2-COBr) Carboxylic_Acid->Acyl_Bromide_Formation Catalyst PBr3 or Red P + Br2 Catalyst->Acyl_Bromide_Formation Enolization Enolization of Acyl Bromide Acyl_Bromide_Formation->Enolization Alpha_Bromination α-Bromination Enolization->Alpha_Bromination Br2 Hydrolysis Hydrolysis Alpha_Bromination->Hydrolysis H2O Final_Product α-Bromo Carboxylic Acid (R-CH(Br)-COOH) Hydrolysis->Final_Product Troubleshooting_Decision_Tree Start Reaction Issue Low_Yield Low or No Yield? Start->Low_Yield Multiple_Products Multiple Products? Start->Multiple_Products Ester_Product Ester Product Instead of Acid? Start->Ester_Product Low_Yield->Multiple_Products No Check_Reagents Verify Reagent Quality (Fresh Br2, PBr3) Low_Yield->Check_Reagents Yes Multiple_Products->Ester_Product No Control_Stoichiometry Control Bromine Stoichiometry (1-1.1 eq) Multiple_Products->Control_Stoichiometry Yes Check_Workup Review Work-up Procedure Ester_Product->Check_Workup Yes Check_Conditions Optimize Reaction Conditions (Increase Temp/Time) Check_Reagents->Check_Conditions Check_Setup Ensure Anhydrous Conditions and Good Mixing Check_Conditions->Check_Setup Slow_Addition Slow Addition of Bromine Control_Stoichiometry->Slow_Addition Control_Temp Maintain Optimal Temperature Slow_Addition->Control_Temp Use_Water Ensure Water is Used for Hydrolysis, Not Alcohol Check_Workup->Use_Water

References

preventing elimination reactions in 2-Bromo-4-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-methylpentanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this synthesis, with a focus on preventing elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the selective alpha-bromination of carboxylic acids.[1][2]

Q2: What is the major side reaction to be concerned about during this synthesis?

A2: The primary side reaction is the elimination of hydrogen bromide (HBr) from the product, which leads to the formation of α,β-unsaturated carboxylic acids. This side reaction is particularly favored at high temperatures.[3][4]

Q3: What are the key reagents required for the Hell-Volhard-Zelinsky reaction?

A3: The key reagents are bromine (Br₂) and a catalytic amount of phosphorus, typically in the form of phosphorus tribromide (PBr₃).[3][5]

Q4: Are there alternative methods to the Hell-Volhard-Zelinsky reaction for this synthesis?

A4: Yes, an alternative method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This method often requires the conversion of the carboxylic acid to its acyl chloride first and is considered to proceed under milder conditions than the traditional HVZ reaction.[6][7]

Q5: How can I minimize the formation of the elimination byproduct?

A5: Minimizing the elimination byproduct primarily involves careful control of the reaction temperature. Avoiding excessively high temperatures is crucial. Additionally, optimizing the reaction time to avoid prolonged heating after the consumption of the starting material can also help.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction- Ensure the use of fresh and dry reagents, particularly bromine and PBr₃.- Monitor the reaction progress using techniques like TLC or GC to confirm the consumption of the starting 4-methylpentanoic acid.
Loss of product during workup- During extraction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent.- When washing the organic layer, use a saturated brine solution to minimize the loss of the water-soluble product.
Significant formation of elimination byproduct- Carefully control the reaction temperature, avoiding excessive heat.- Optimize the reaction time to prevent prolonged heating.
Problem 2: High Percentage of α,β-Unsaturated Carboxylic Acid in the Product Mixture
Possible Cause Suggested Solution
Excessively high reaction temperature- Maintain the reaction temperature at the lowest effective level. A gradual increase in temperature might be necessary to initiate the reaction, but it should be carefully controlled.[3][8]
Prolonged reaction time- Monitor the reaction closely and stop it once the starting material is consumed.
Inefficient removal of HBr byproduct- Ensure adequate ventilation or use a system to trap the evolved HBr gas, as its accumulation can sometimes promote elimination.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of α-Bromo Carboxylic Acids
Brominating AgentCatalyst/Co-reagentReaction ConditionsTypical Yield of α-Bromo Acid (Analogous Substrates)Notes
Bromine (Br₂)Phosphorus Tribromide (PBr₃) or Red PhosphorusHigh Temperature (e.g., 70-105°C), extended reaction time (e.g., 12-22 hours)87.5–88.6% (for isovaleric acid)[6]The classic Hell-Volhard-Zelinsky (HVZ) reaction. It is a robust and high-yielding method but requires harsh conditions.
N-Bromosuccinimide (NBS)Thionyl Chloride (SOCl₂), catalytic HBrMilder heatHigh (described as "smooth" with "high generality")[6]A two-step process: 1. Conversion of the carboxylic acid to its acyl chloride. 2. α-bromination with NBS. This method offers milder conditions than the HVZ reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction (Adapted from a general procedure)

Materials:

  • 4-methylpentanoic acid

  • Red phosphorus

  • Bromine (dry)

  • Anhydrous diethyl ether

  • 5% aqueous sodium bisulfite solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently.

  • Slowly add dry bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with a 5% aqueous sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via N-Bromosuccinimide (NBS) (Adapted from a general procedure)

Step 1: Formation of 4-methylpentanoyl chloride

  • In a round-bottom flask, combine 4-methylpentanoic acid with an excess of thionyl chloride (SOCl₂).

  • Heat the mixture under reflux until the evolution of gas ceases.

  • Distill the excess thionyl chloride to obtain the crude 4-methylpentanoyl chloride.

Step 2: α-Bromination with NBS

  • To the crude 4-methylpentanoyl chloride, add N-Bromosuccinimide (NBS) and a catalytic amount of HBr.

  • Gently heat the mixture. The reaction is often initiated by light or a radical initiator.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After the reaction is complete, carefully add water to hydrolyze the acyl chloride to the carboxylic acid.

  • Work up the reaction mixture as described in Protocol 1 (extraction, washing, drying, and purification).

Visualizations

HVZ_Workflow start Start: 4-methylpentanoic acid reagents Add PBr3 (cat.) and Br2 start->reagents Step 1 reflux Heat under Reflux (Controlled Temperature) reagents->reflux Step 2 hydrolysis Quench with Water reflux->hydrolysis Step 3 extraction Extract with Organic Solvent hydrolysis->extraction Step 4 washing Wash with NaHSO3 and Brine extraction->washing Step 5 drying Dry with MgSO4 washing->drying Step 6 purification Vacuum Distillation drying->purification Step 7 product Product: This compound purification->product Step 8 Troubleshooting_Elimination start Problem: High percentage of elimination byproduct check_temp Is the reaction temperature too high? start->check_temp reduce_temp Action: Reduce and carefully control temperature check_temp->reduce_temp Yes check_time Is the reaction time too long? check_temp->check_time No reduce_temp->check_time reduce_time Action: Monitor reaction and stop when complete check_time->reduce_time Yes check_reagents Are reagents pure and anhydrous? check_time->check_reagents No reduce_time->check_reagents purify_reagents Action: Use fresh/purified reagents check_reagents->purify_reagents No solution Outcome: Minimized elimination byproduct check_reagents->solution Yes purify_reagents->solution Conditions_Products conditions Reaction Conditions sub_conditions Moderate Temperature Controlled Reaction Time conditions->sub_conditions elim_conditions High Temperature Prolonged Heating conditions->elim_conditions substitution Substitution Product (this compound) elimination Elimination Product (Unsaturated Acid) sub_conditions->substitution Favors elim_conditions->elimination Favors

References

Technical Support Center: Synthesis of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-4-methylpentanoic acid synthesis, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid. In this process, 4-methylpentanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Q2: What is the role of the phosphorus catalyst (PBr₃ or red phosphorus) in the HVZ reaction?

The phosphorus catalyst is crucial as it converts the carboxylic acid into an acyl bromide intermediate.[1] This intermediate more readily forms an enol than the original carboxylic acid, which is a necessary step for the subsequent α-bromination to occur.[1] Red phosphorus is often used as a safer alternative to PBr₃, as it reacts in situ with bromine to generate PBr₃.

Q3: What are the typical reaction conditions for the HVZ synthesis of this compound?

The HVZ reaction generally requires harsh conditions, including high temperatures (often exceeding 100°C) and extended reaction times to proceed to completion.[2] Precise conditions can be optimized to balance reaction rate and the formation of byproducts.

Q4: What are the main potential side reactions or byproducts in this synthesis?

Common side reactions and byproducts include:

  • Di-brominated products: Over-bromination can lead to the formation of 2,2-dibromo-4-methylpentanoic acid.

  • β-unsaturated carboxylic acid: At excessively high temperatures, elimination of hydrogen bromide (HBr) can occur, yielding an unsaturated byproduct.[2]

  • Unreacted starting material: Incomplete reaction will leave residual 4-methylpentanoic acid.

  • Acyl bromide intermediate: If the final hydrolysis step is incomplete, the α-bromo acyl bromide may remain.

Q5: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Use fresh phosphorus tribromide or high-purity, dry red phosphorus. Ensure PBr₃ has been properly stored to prevent degradation from moisture.
Insufficient Reagent Ensure at least one molar equivalent of bromine is used for the halogenation step, in addition to the amount needed to form PBr₃ if starting with red phosphorus.[3]
Low Reaction Temperature The HVZ reaction often requires elevated temperatures to initiate and proceed. Gradually increase the temperature while monitoring the reaction. A literature example for a similar substrate (hexanoic acid) suggests starting at 50°C and increasing to 100°C.[4]
Premature Quenching Allow for a sufficient reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC of a derivatized sample) to ensure the consumption of the starting material before workup.
Moisture Contamination Use thoroughly dried glassware and reagents. Moisture can react with PBr₃ and the acyl bromide intermediate, hindering the reaction.[5]
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Over-bromination (Di-bromo product) Carefully control the stoichiometry of bromine. Use one equivalent or slightly less to favor mono-bromination.[5] Consider the slow, dropwise addition of bromine to the reaction mixture.
Formation of β-unsaturated acid Avoid excessively high reaction temperatures. Maintain the temperature within the optimal range for α-bromination.[2]
Presence of α-bromo ester If an alcohol was used for cleaning glassware or is present during workup, it can react with the α-bromo acyl bromide intermediate. Ensure a complete aqueous workup to hydrolyze the acyl bromide before any purification steps involving alcohols.[6]
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps
Residual Bromine During the workup, wash the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any unreacted bromine.[5]
Acidic Impurities Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HBr. Be cautious of gas evolution (CO₂).
Close Boiling Points of Product and Impurities If distillation is used for purification, employ fractional distillation for better separation. Alternatively, consider column chromatography on silica (B1680970) gel.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from a standard procedure for the α-bromination of a similar aliphatic carboxylic acid.[4]

Materials:

  • 4-methylpentanoic acid

  • Red phosphorus (high purity)

  • Bromine

  • Dichloromethane (or other suitable inert solvent)

  • Deionized water

  • Sodium bisulfite solution (5% aqueous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-methylpentanoic acid and a catalytic amount of red phosphorus.

  • Slowly add one equivalent of bromine from the dropping funnel. The reaction may be exothermic.

  • After the initial reaction subsides, gently heat the mixture. A temperature of approximately 80-100°C is a reasonable starting point, to be optimized based on reaction monitoring.

  • Continue heating and stirring for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

  • Wash the organic layer sequentially with a 5% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of α-Bromo Carboxylic Acids (Qualitative)

ParameterLow SettingOptimal SettingHigh SettingPotential Impact on Yield and Purity
Temperature Slow or no reactionGood reaction rateIncreased byproduct formation (e.g., β-unsaturated acid)Temperature control is critical for balancing reaction speed and selectivity.
Reaction Time Incomplete conversionHigh conversion of starting materialPotential for increased side reactions if prolonged unnecessarilyMonitoring the reaction is key to determining the optimal time.
Catalyst Amount Sluggish reactionEfficient conversion to acyl bromideNo significant benefit, potentially more impuritiesA catalytic amount is sufficient; a large excess is unnecessary.
Bromine Stoichiometry Incomplete brominationHigh yield of mono-bromo productIncreased formation of di-bromo byproductPrecise control of bromine amount is crucial for selectivity.

Visualizations

experimental_workflow start Start: Reagents & Glassware reagents Combine 4-methylpentanoic acid and red phosphorus in flask start->reagents add_br2 Slowly add Bromine (Br2) reagents->add_br2 reaction Heat reaction mixture (e.g., 80-100°C) with stirring add_br2->reaction monitoring Monitor reaction progress (e.g., TLC, GC) reaction->monitoring workup Cool and quench with water monitoring->workup extraction Extract with organic solvent workup->extraction washing Wash organic layer: 1. NaHSO3 2. NaHCO3 3. Brine extraction->washing drying Dry over MgSO4 and filter washing->drying purification Purify by vacuum distillation drying->purification product Final Product: This compound purification->product troubleshooting_yield start Low Yield? check_reagents Check Reagent Quality (Fresh PBr3/P, Dry Reagents) start->check_reagents Is catalyst old or wet? check_conditions Review Reaction Conditions start->check_conditions Were temp/time sufficient? check_workup Evaluate Workup Procedure start->check_workup Was product lost during extraction/washing? solution_reagents Solution: Use fresh, dry reagents. check_reagents->solution_reagents solution_conditions Solution: Increase temperature/time and monitor. check_conditions->solution_conditions solution_workup Solution: Optimize extraction and washing steps. check_workup->solution_workup

References

Technical Support Center: Hell-Volhard-Zelinsky (HVZ) Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the Hell-Volhard-Zelinsky (HVZ) reaction. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this classic α-halogenation of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the workup in a Hell-Volhard-Zelinsky reaction?

The primary purpose of the workup is to hydrolyze the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product and to remove any unreacted reagents and byproducts.[1][2] This final step is crucial for obtaining the desired product in a pure form.

Q2: What is the standard quenching agent used in the HVZ reaction workup?

Water is the standard quenching agent used to hydrolyze the α-bromo acyl bromide to the α-bromo carboxylic acid.[1][3] However, alcohols or amines can also be used to yield α-bromo esters or amides, respectively.[2][4]

Q3: How can I safely handle the excess bromine after the reaction is complete?

Excess bromine, recognizable by its reddish-brown color, can be quenched by slowly adding a 10% aqueous solution of sodium thiosulfate (B1220275) until the color disappears. This should be done carefully, preferably in an ice-water bath to control any exothermic reaction.

Q4: What are the common impurities found in the crude product after the HVZ workup?

Common impurities can include unreacted starting carboxylic acid, polyhalogenated byproducts, and phosphorus-containing byproducts from the PBr₃ catalyst. At high temperatures, β-unsaturated carboxylic acids can also be formed as a side product.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of α-bromo carboxylic acid 1. Incomplete hydrolysis of the α-bromo acyl bromide. 2. Insufficient amount of brominating agent (Br₂) or catalyst (PBr₃). 3. Reaction temperature was too low or reaction time was too short.1. Ensure sufficient water is added during the workup and allow adequate time for the hydrolysis to complete. Gentle heating may be necessary. 2. Use a slight excess of bromine and a catalytic amount of PBr₃. 3. Monitor the reaction progress using techniques like TLC or NMR to ensure completion.
Presence of unreacted starting material 1. Incomplete reaction. 2. Inefficient extraction of the product.1. Ensure the reaction has gone to completion before workup. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its protonated, organic-soluble form.
Formation of a significant amount of β-unsaturated carboxylic acid Reaction temperature was too high, leading to the elimination of HBr.[5][6]Carefully control the reaction temperature. The HVZ reaction can be exothermic, so slow, controlled addition of bromine is recommended.
Difficulty in separating the product from phosphorus byproducts Phosphorus-based byproducts can be soluble in the organic phase.Wash the organic extract with water or dilute aqueous base to remove water-soluble phosphorus species. Multiple washes may be necessary.
Product appears as an oil instead of a solid The product may have a low melting point or be impure.Purify the product by vacuum distillation (for liquids) or recrystallization from an appropriate solvent (for solids).

Experimental Protocols

General Workup Procedure for the Hell-Volhard-Zelinsky Reaction
  • Cooling and Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath.

  • Hydrolysis: Slowly and cautiously add water to the reaction mixture with vigorous stirring. This step is exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.[1]

  • Removal of Excess Bromine: If a reddish-brown color from unreacted bromine persists, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Water to remove water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and acidic byproducts. Be cautious of gas evolution (CO₂).

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude α-bromo carboxylic acid by either vacuum distillation (for liquids) or recrystallization from a suitable solvent (for solids).

Visualizations

HVZ_Workup_Workflow start Completed HVZ Reaction Mixture quench Quench with Water (Hydrolysis) start->quench Slowly add H₂O extract Extract with Organic Solvent quench->extract e.g., Diethyl Ether wash Wash Organic Layer extract->wash Water, NaHCO₃, Brine dry Dry Organic Layer wash->dry e.g., MgSO₄ evaporate Solvent Evaporation dry->evaporate purify Purification (Distillation/Crystallization) evaporate->purify product Pure α-Bromo Carboxylic Acid purify->product

Caption: A general workflow diagram for the Hell-Volhard-Zelinsky reaction workup procedure.

Troubleshooting_Logic start Analyze Crude Product low_yield Low Yield? start->low_yield unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Unexpected Side Product? start->side_product check_hydrolysis Incomplete Hydrolysis? - Add more water - Increase reaction time/temp low_yield->check_hydrolysis Yes check_reagents Insufficient Reagents? - Check stoichiometry low_yield->check_reagents Yes optimize_extraction Inefficient Extraction? - Adjust pH - More extractions unreacted_sm->optimize_extraction Yes check_temp High Temperature? - Control reaction temp side_product->check_temp Yes (β-unsaturated acid) purification_issue Purification Needed - Distillation - Recrystallization side_product->purification_issue Yes (Other impurities)

Caption: A troubleshooting logic diagram for common issues in the HVZ reaction workup.

References

Technical Support Center: 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Bromo-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures from suppliers vary, with some suggesting refrigeration at 4°C and others indicating room temperature is acceptable.[2][3][4][5][6] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1] The storage area should be away from direct sunlight, heat, sparks, and open flames.[1]

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: As an alpha-bromo carboxylic acid, this compound is susceptible to several degradation pathways, including:

  • Hydrolysis: Reaction with water can lead to the substitution of the bromine atom with a hydroxyl group, forming 2-hydroxy-4-methylpentanoic acid.[3][11][12] This reaction can be accelerated by changes in pH and temperature.[3][13]

  • Nucleophilic Substitution: The bromine atom at the alpha position is a good leaving group, making the compound susceptible to reactions with various nucleophiles.[3][11][12][14]

  • Decarboxylation: Under certain conditions, such as heat or in the presence of specific reagents, carboxylic acids can lose carbon dioxide.[15][16]

  • Oxidation: While the carboxylic acid group is in a relatively high oxidation state, the rest of the molecule can be susceptible to oxidation, potentially leading to the formation of various degradation products.[15]

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound can vary depending on the purity of the compound and the storage conditions. While a specific shelf life is not consistently provided by all suppliers, proper storage in a cool, dry, dark place in a tightly sealed container will maximize its stability. For long-term storage, refrigeration at 4°C is recommended. Some suppliers indicate a lead time of 4-6 weeks for the product, which may suggest it is synthesized on demand rather than stored for long periods.[17]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Assay of the compound is lower than expected. Degradation of the compound due to improper storage (exposure to moisture, light, or high temperatures).1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). 2. Perform a purity analysis (e.g., by HPLC or NMR) to check for the presence of degradation products. 3. If degradation is confirmed, a fresh batch of the compound should be used.
Presence of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Identify the potential degradation products based on the known degradation pathways (e.g., hydrolysis product: 2-hydroxy-4-methylpentanoic acid). 2. Use a stability-indicating analytical method to separate and identify the impurities. 3. Consider performing a forced degradation study to intentionally generate degradation products and confirm their retention times.
The compound has changed in appearance (e.g., color change, clumping). Exposure to moisture, air, or light leading to degradation or hygroscopicity.1. Discard the product as its purity is compromised. 2. Review storage procedures to ensure containers are properly sealed and protected from light. 3. For future use, consider aliquoting the compound into smaller, single-use containers to minimize repeated exposure of the bulk material.
Inconsistent results in experiments using the compound. Inconsistent purity of the compound due to degradation between uses.1. Always use a fresh aliquot of the compound for each experiment. 2. Re-evaluate the purity of the stock material if it has been stored for an extended period or if the container has been opened multiple times. 3. Ensure consistent and proper handling procedures are followed by all lab personnel.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 4°C for long-term storage; Room temperature for short-term.[2][3][4][5][6]Minimizes the rate of potential degradation reactions.
Light Store in an amber or opaque container, protected from light.[1]Prevents potential photodegradation.
Moisture Keep container tightly closed in a dry environment.[1]Prevents hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[5]Minimizes oxidation.
Incompatibilities Store away from strong bases, oxidizing agents, and reducing agents.[1]Avoids potential hazardous reactions.

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential Product NameChemical Structure
Hydrolysis 2-Hydroxy-4-methylpentanoic acidCH₃-CH(CH₃)-CH₂-CH(OH)-COOH
Decarboxylation 1-Bromo-3-methylbutaneCH₃-CH(CH₃)-CH₂-CH₂-Br

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][7][18][19]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or other suitable solvent

  • HPLC vials

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of the compound in a suitable solvent and add 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat at 60°C. If degradation is too rapid, perform the study at a lower temperature.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of the compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Also, prepare a solution of the compound and expose it to the same conditions.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][20][21][22]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Analysis:

  • Analyze all stressed samples, along with a control sample, using a suitable stability-indicating HPLC method.

  • Compare the chromatograms to identify and quantify the degradation products.

Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient elution is often required to separate the parent compound from its more polar degradation products.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A typical gradient might be: 0-5 min (90% A, 10% B), 5-25 min (linear gradient to 10% A, 90% B), 25-30 min (10% A, 90% B), 30-35 min (return to 90% A, 10% B). The gradient should be optimized based on the separation of the observed peaks.

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 210 nm (or as determined by UV scan of the analyte)

Procedure:

  • Prepare solutions of the control and stressed samples in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms for the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are baseline resolved from the parent compound.

Mandatory Visualization

Stability_and_Storage_Workflow cluster_storage Recommended Storage cluster_stability_assessment Stability Assessment cluster_troubleshooting Troubleshooting storage_temp Temperature (4°C or Room Temp) forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) storage_temp->forced_degradation Influences storage_light Light Protection (Amber Vial) storage_light->forced_degradation Influences storage_moisture Moisture Control (Tightly Sealed) storage_moisture->forced_degradation Influences appearance_change Change in Appearance storage_moisture->appearance_change Causes analytical_method Stability-Indicating HPLC Method forced_degradation->analytical_method Requires degradation_products Identification of Degradation Products analytical_method->degradation_products Enables low_assay Low Assay degradation_products->low_assay Causes extra_peaks Unexpected Peaks degradation_products->extra_peaks Causes Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation parent This compound hydrolysis_product 2-Hydroxy-4-methylpentanoic acid parent->hydrolysis_product + H2O (pH, Temp) decarboxylation_product 1-Bromo-3-methylbutane parent->decarboxylation_product - CO2 (Heat) oxidation_products Various Oxidized Products parent->oxidation_products + [O]

References

Technical Support Center: Enantioselective Synthesis of Chiral Bromo-Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of chiral bromo-acids. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these sensitive and complex reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve experimental challenges efficiently.

Issue 1: Poor Enantioselectivity (Low ee)

Question: My reaction is producing the chiral bromo-acid, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common problem and can stem from several sources related to the catalyst, reagents, or reaction conditions. A systematic approach is crucial for diagnosis.

Troubleshooting Steps & Solutions

Possible Cause Suggested Solution
Catalyst Inactivity/Degradation The catalyst, especially a chiral organocatalyst or a metal complex, may be old, improperly stored, or degraded. Use a fresh batch of the catalyst or one that has been recently prepared and stored under appropriate conditions (e.g., inert atmosphere, low temperature).[1]
Presence of Moisture Trace amounts of water can hydrolyze catalysts or react with reagents, leading to a non-stereoselective background reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1]
Incorrect Reaction Temperature The optimal temperature for achieving high enantioselectivity is often narrow. A temperature that is too high can reduce the energy difference between the diastereomeric transition states, leading to lower ee. Try performing the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C).[1]
Sub-optimal Solvent The solvent can significantly influence the catalyst's conformation and the transition state geometry. Fluorobenzene has been identified as an optimal solvent for improving enantioselectivity in certain phase-transfer catalysis systems.[2] Consider screening a range of anhydrous solvents with varying polarities.
Background (Uncatalyzed) Reaction The brominating agent may react directly with the substrate without the chiral catalyst, leading to a racemic product. This is more common with highly reactive brominating agents like N-bromosuccinimide (NBS).[3] Ensure slow addition of the brominating agent to the mixture of the substrate and catalyst to favor the catalyzed pathway.[1][3]
Product Racemization The chiral product itself might be unstable under the reaction or workup conditions, leading to racemization. Minimize reaction time once the starting material is consumed and ensure the workup conditions are mild (e.g., avoid strong acids or bases).[1]
Issue 2: Low Reaction Yield or Poor Conversion

Question: My reaction is not going to completion, or the isolated yield of the chiral bromo-acid is very low. What should I investigate?

Answer: Low yield or conversion can be due to catalyst issues, reagent stoichiometry, or inherent instability of the reactants or products.

Troubleshooting Steps & Solutions

Possible Cause Suggested Solution
Insufficient Reaction Time The reaction may simply need more time to reach completion. Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, GC, or NMR).[1]
Inactive Catalyst As with low ee, an inactive or denatured catalyst will result in poor conversion. Verify the catalyst's activity and use a fresh supply if necessary.[1]
Incorrect Stoichiometry Ensure the molar ratios of the substrate, brominating agent, and catalyst are correct. A slight excess of the brominating agent may be necessary, but a large excess can lead to side products.
Chemical Instability Chiral bromo[D1]methyllithiums, for example, are known to be chemically unstable even at low temperatures.[4] The starting materials or the product may be decomposing under the reaction conditions. Consider if the substrate or product has functionalities sensitive to the reagents or conditions.
Product Loss During Workup The desired product may be lost during the extraction or purification steps. This can be due to its solubility properties or decomposition on silica (B1680970) gel.[1] Perform a careful analysis of the aqueous and organic layers post-extraction. Consider alternative purification methods like crystallization or preparative HPLC.[5][6]
Issue 3: Difficult Product Purification

Question: I am struggling to isolate the pure chiral bromo-acid from the reaction mixture. What are the best strategies for purification?

Answer: Purifying chiral compounds, particularly acids, presents unique challenges, including separating the desired enantiomer and removing structurally similar impurities.[5]

Troubleshooting Steps & Solutions

Challenge Suggested Purification Strategy
Separation from Starting Material/Byproducts Standard flash column chromatography is often the first step. Optimize the solvent system to maximize the separation (ΔRf) between the product and major impurities.
Achieving High Enantiomeric Purity For separating enantiomers or enriching the enantiomeric excess post-synthesis, specialized techniques are required. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1][6] Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular alternative.[6][7]
Product Instability on Silica Some bromo-acids can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Removal of Chiral Catalyst If the chiral catalyst is difficult to remove via chromatography, consider a different workup procedure. For example, if using an amine-based catalyst, an acidic wash during the workup can help extract it into the aqueous layer.

Experimental Protocols and Visualizations

Key Experimental Workflow

The following diagram outlines a typical experimental workflow for the enantioselective synthesis of a chiral bromo-acid precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep Reaction Setup (Inert Atmosphere, Anhydrous Solvent) add_reagents Add Substrate & Catalyst prep->add_reagents add_bromo Slow Addition of Brominating Agent add_reagents->add_bromo monitor Monitor Reaction (TLC, GC, NMR) add_bromo->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze ee_det Determine ee (Chiral HPLC/SFC) analyze->ee_det

Caption: General workflow for enantioselective bromo-acid synthesis.

Troubleshooting Logic for Low Enantioselectivity

This decision tree provides a logical path for troubleshooting poor enantiomeric excess (ee).

G start Symptom: Low Enantiomeric Excess (<90%) cond_check Check Reaction Conditions start->cond_check reagent_check Check Reagents & Catalyst start->reagent_check proc_check Check Procedure & Product start->proc_check temp Is Temperature Optimized? (Try Lower Temp) cond_check->temp moisture Are Conditions Anhydrous? (Dry Glassware/Solvents) cond_check->moisture catalyst Is Catalyst Fresh & Active? reagent_check->catalyst addition Is Brominating Agent Added Slowly? proc_check->addition racemization Is Product Racemizing? (Mild Workup, Shorter Time) proc_check->racemization

Caption: Decision tree for troubleshooting low enantioselectivity.

Example Protocol: Organocatalytic α-Bromination of an Aldehyde

This protocol is a representative example for the synthesis of an α-bromo aldehyde, a common precursor to chiral α-bromo acids. It is based on principles of aminocatalysis.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 equiv) and the chiral aminocatalyst (e.g., a Jørgensen-Hayashi type catalyst, 0.02-0.10 equiv).[3]

    • Seal the flask with a septum and purge with a dry, inert atmosphere (e.g., Argon or Nitrogen).

    • Add anhydrous solvent (e.g., HFIP, CH2Cl2) via syringe and cool the mixture to the desired temperature (e.g., 0 °C).[3]

  • Reaction:

    • In a separate oven-dried flask, dissolve the brominating agent, such as N-Bromosuccinimide (NBS, 1.1 equiv), in the anhydrous solvent.

    • Using a syringe pump, add the NBS solution to the stirring reaction mixture over a prolonged period (e.g., 1-2 hours) to minimize the uncatalyzed background reaction.[3]

    • Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC analysis.

  • Workup and Isolation:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified α-bromo aldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.[1][6]

Conceptual Catalytic Cycle: Enamine-Mediated α-Bromination

The following diagram illustrates the key steps in an organocatalytic cycle for the α-bromination of an aldehyde, a common route to precursors for chiral bromo-acids.

Caption: Conceptual cycle of enamine catalysis for α-bromination.

References

Technical Support Center: Removal of Phosphorus Byproducts from the Hell-Volhard-Zelinsky (HVZ) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of phosphorus byproducts from the Hell-Volhard-Zelinsky (HVZ) reaction.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of α-bromo carboxylic acids from phosphorus-containing impurities.

Issue 1: Incomplete Removal of Phosphorus Byproducts with Aqueous Extraction

Question: After performing several aqueous washes of my organic layer, I suspect that phosphorus byproducts are still present. What should I do?

Answer:

Incomplete removal of phosphorous acid (H₃PO₃), the primary phosphorus byproduct, can occur if the extraction is not performed optimally. Phosphorous acid is highly soluble in water and should be readily removed by aqueous extraction. If you suspect contamination, consider the following steps:

  • Increase the number of extractions: Instead of a few large volume washes, perform multiple smaller volume washes (e.g., 3-4 washes with an equal volume of deionized water). This is generally more effective at removing water-soluble impurities.

  • Use a mildly basic wash: A dilute solution of sodium bicarbonate (NaHCO₃) can be used as a wash to neutralize any remaining acidic phosphorus byproducts, converting them to their more water-soluble salts. Use with caution as it can cause foaming if excess acid is present.

  • Brine wash: A final wash with a saturated sodium chloride (NaCl) solution (brine) can help to break up any emulsions and reduce the solubility of organic compounds in the aqueous layer, further aiding separation.

  • Confirm removal: After extraction, you can test a small sample of the organic layer for the presence of phosphorus compounds using techniques like ³¹P NMR spectroscopy for a definitive answer.

Issue 2: Formation of a Persistent Emulsion During Workup

Question: During the aqueous workup of my HVZ reaction, a persistent emulsion has formed between the organic and aqueous layers, making separation impossible. How can I resolve this?

Answer:

Emulsion formation is a common issue, particularly when dealing with acidic reaction mixtures and performing extractions. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.

  • Addition of Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling or Rolling: Instead of vigorous shaking, gently roll or swirl the separatory funnel to mix the layers.

  • Filtration through Celite: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you used dichloromethane) can sometimes alter the properties of the organic layer enough to break the emulsion.

Issue 3: Precipitation of an Unknown Solid During Workup

Question: Upon adding water to quench my HVZ reaction, a white solid precipitated. What is this solid and how should I proceed?

Answer:

The white precipitate is likely a phosphorus-based salt. This can happen if the reaction mixture is highly concentrated or if certain metal ions are present.

  • Characterization: If possible, isolate a small amount of the solid and attempt to characterize it. It is likely an insoluble phosphate (B84403) or phosphite (B83602) salt.

  • Acidification: Carefully adding a small amount of dilute acid (e.g., 1M HCl) may dissolve the precipitate by converting the salt back to the more soluble phosphorous acid.

  • Filtration: If acidification does not work or is not desirable, the solid can be removed by filtration before proceeding with the aqueous extraction of the liquid phase. Ensure to wash the filtered solid with the organic solvent used for the extraction to recover any co-precipitated product.

Frequently Asked Questions (FAQs)

Q1: What are the main phosphorus byproducts in an HVZ reaction?

A1: The primary phosphorus-containing reagent used in the HVZ reaction is phosphorus tribromide (PBr₃) or red phosphorus, which reacts with bromine to form PBr₃ in situ. During the aqueous workup, PBr₃ is hydrolyzed to phosphorous acid (H₃PO₃).[1][2] Therefore, phosphorous acid is the main phosphorus byproduct that needs to be removed.

Q2: Why is it important to remove phosphorus byproducts?

A2: Phosphorus byproducts can interfere with subsequent reactions, act as catalyst poisons, and contaminate the final product, affecting its purity, yield, and potentially its biological activity in drug development applications.

Q3: How can I confirm that all phosphorus byproducts have been removed?

A3: The most definitive method for confirming the absence of phosphorus-containing impurities is ³¹P NMR spectroscopy . This technique is highly sensitive to phosphorus and will show signals for any residual phosphorus compounds. Other analytical techniques like HPLC coupled with a suitable detector or elemental analysis can also be employed to assess purity.

Q4: Can I use other methods besides aqueous extraction to remove phosphorus byproducts?

A4: While aqueous extraction is the most common and generally effective method, other purification techniques can be used:

  • Distillation: If your α-bromo carboxylic acid is volatile, distillation can be an effective purification method.

  • Crystallization: Recrystallization of the crude product from a suitable solvent can effectively remove impurities, including phosphorus byproducts, that have different solubility profiles.

  • Chromatography: Column chromatography can be used for the purification of the final product, although it is a more resource-intensive method.

Q5: What is the expected solubility of phosphorous acid in common organic solvents?

A5: Phosphorous acid is a polar compound and is highly soluble in water and polar protic solvents like alcohols. Its solubility in common non-polar organic solvents used for extraction, such as diethyl ether, dichloromethane, or hexane, is very low. This difference in solubility is the basis for its efficient removal via aqueous extraction.

Data Presentation

The following table provides representative data on the efficiency of removing phosphorous acid from an organic solvent (diethyl ether) using successive aqueous washes.

Number of WashesVolume of Water per Wash (mL)Concentration of Phosphorous Acid in Organic Layer (relative units)
00100
15015
2502
350< 0.1

Note: This data is illustrative and the actual efficiency will depend on the specific reaction conditions and the organic solvent used.

Experimental Protocols

Detailed Methodology for the Aqueous Workup of an HVZ Reaction

This protocol describes the steps for the removal of phosphorus byproducts following the completion of an HVZ reaction.

  • Quenching the Reaction:

    • Carefully and slowly add the reaction mixture to a beaker containing ice-cold water. The addition should be done in a fume hood with good ventilation, as HBr gas may be evolved. Stir the mixture gently during the addition. This step hydrolyzes the remaining phosphorus tribromide to phosphorous acid and the α-bromo acyl bromide to the desired α-bromo carboxylic acid.[1][2]

  • Solvent Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) to extract the α-bromo carboxylic acid. The choice of solvent will depend on the solubility of your product.

    • Gently invert the separatory funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

    • Allow the layers to separate and drain the organic layer.

  • Aqueous Washes:

    • Wash the organic layer with deionized water (3 x equal volume). For each wash, combine the organic layer and water in the separatory funnel, gently mix, allow the layers to separate, and then drain the aqueous layer.

    • (Optional) Perform a wash with a saturated sodium bicarbonate solution to neutralize any remaining acids. Be cautious of gas evolution.

    • Perform a final wash with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-bromo carboxylic acid.

  • Further Purification (if necessary):

    • The crude product can be further purified by distillation or recrystallization as needed.

Mandatory Visualization

HVZ_Workup_Workflow start End of HVZ Reaction quench Quench with Ice-Cold Water start->quench extract Extract with Organic Solvent quench->extract wash_water Wash with Deionized Water (3x) extract->wash_water wash_bicarb Optional: Wash with NaHCO3 soln. wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine Yes wash_bicarb->wash_brine No dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate end Crude α-Bromo Carboxylic Acid evaporate->end

Caption: Experimental workflow for the removal of phosphorus byproducts.

Troubleshooting_Phosphorus_Removal start Suspect Phosphorus Contamination After Aqueous Wash check_emulsion Is there an emulsion? start->check_emulsion break_emulsion Break Emulsion: - Add Brine - Centrifuge - Filter through Celite check_emulsion->break_emulsion Yes re_extract Perform Additional Aqueous Washes (3-4x with smaller volumes) check_emulsion->re_extract No break_emulsion->re_extract basic_wash Consider a Mild Basic Wash (e.g., dilute NaHCO3) re_extract->basic_wash confirm_purity Analyze Purity by 31P NMR basic_wash->confirm_purity further_purification Consider Further Purification: - Distillation - Recrystallization confirm_purity->further_purification Impurities Detected end Pure α-Bromo Carboxylic Acid confirm_purity->end Pure further_purification->end

Caption: Troubleshooting logic for phosphorus byproduct removal.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Bromo-4-methylpentanoic acid is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. The presence of impurities can significantly impact reaction yields, product stability, and biological activity. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Key Analytical Methods

Several analytical techniques can be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, and the available instrumentation. This guide focuses on a comparison of Titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter Acid-Base Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Neutralization reaction between the carboxylic acid and a standardized base.Separation of the analyte from impurities based on polarity, followed by UV detection.Separation of the volatilized analyte from impurities based on boiling point and polarity, followed by flame ionization detection.The signal intensity of specific protons in the analyte is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Primary Application Assay of the bulk material.Purity testing, assay, and quantification of impurities.Purity testing and quantification of volatile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.[1]
Typical Accuracy High (typically >99.5%)High (typically 98.0% to 102.0% recovery)[2]High (recovery rates often between 80% and 110%)[3]Very High (can achieve <1% uncertainty)
Typical Precision (%RSD) Very High (<0.5%)[4]High (<2%)[2]High (<5%)[1]Very High (<1%)
Limit of Detection (LOD) Not suitable for trace analysis.0.01 - 1 µg/mL (can be improved with derivatization)[5]0.02 - 0.5 µg/mL[1][3]Dependent on concentration and instrument sensitivity.
Limit of Quantification (LOQ) Not suitable for trace analysis.0.03 - 3 µg/mL (can be improved with derivatization)[5]0.08 - 1.0 µg/mL[1][3]Dependent on concentration and instrument sensitivity.
Throughput ModerateHigh (with autosampler)High (with autosampler)Low to Moderate
Advantages Simple, inexpensive, and highly precise for assay determination.[6]High resolution, sensitivity, and specificity for separating a wide range of impurities.[2]Excellent for analyzing volatile analytes and impurities.[7]Provides structural information and is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[8]
Limitations Not impurity-specific; assumes all acidity is from the analyte.Requires a chromophore for UV detection; may require derivatization for enhanced sensitivity.[9]Requires the analyte to be volatile or to be derivatized to increase volatility.Lower throughput and requires specialized instrumentation and expertise.

Experimental Protocols

Acid-Base Titration

This method determines the total acidity of a sample, providing a measure of the overall purity of the this compound.

Methodology:

  • Preparation of Titrant: Prepare a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a clean Erlenmeyer flask.

  • Dissolve the sample in a suitable solvent, such as a mixture of ethanol (B145695) and water.

  • Add a few drops of a suitable indicator, such as phenolphthalein.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed, indicating the endpoint.

  • Calculation: The purity of this compound is calculated based on the volume of NaOH titrant consumed, the molarity of the NaOH solution, and the initial weight of the sample.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (due to the weak UV absorbance of the carboxylic acid group).[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard of known purity in the mobile phase. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standard. Impurity levels can be quantified based on their peak areas relative to the main peak.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile compounds and can be adapted for this compound, potentially with a derivatization step to improve volatility and peak shape.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., DB-FFAP or similar).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient program is typically used, for example, starting at 100°C, holding for 1 minute, then ramping up to 240°C at a rate of 10°C/min, and holding for 5 minutes.

    • Detector Temperature: 280°C.

    • Injection Mode: Split injection is often used to prevent column overload.

  • Sample Preparation (with Derivatization):

    • To improve volatility and chromatographic performance, the carboxylic acid can be derivatized to its corresponding ester (e.g., methyl or ethyl ester) or silyl (B83357) ester. A common derivatizing agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Derivatization Procedure: In a sealed vial, react a known amount of the dried sample with the derivatizing agent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

  • Data Analysis: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For a more accurate assay, an internal or external standard method can be employed.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves using a 90° pulse angle, a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest), and ensuring a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard. The number of protons corresponding to each integrated signal must be known.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (optional for GC/HPLC) dissolve->derivatize filter Filter (for HPLC) dissolve->filter derivatize->filter inject Inject into Instrument filter->inject separate Chromatographic Separation inject->separate detect Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report method_selection start Purity Analysis Requirement is_assay Assay of Bulk Material? start->is_assay is_impurity_profiling Impurity Profiling Needed? is_assay->is_impurity_profiling No titration Acid-Base Titration is_assay->titration Yes is_volatile Volatile Impurities Expected? is_impurity_profiling->is_volatile No hplc HPLC is_impurity_profiling->hplc Yes is_absolute Absolute Purity Needed? is_volatile->is_absolute No gc GC-FID is_volatile->gc Yes is_absolute->hplc No qnmr qNMR is_absolute->qnmr Yes

References

A Comparative Guide to the Chiral Analysis of (S)-2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is critical. This guide provides a comparative overview of analytical techniques for the chiral separation of (S)-2-Bromo-4-methylpentanoic acid, a key chiral intermediate. We will explore direct High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and compare it with alternative methods, offering detailed experimental protocols and supporting data based on the analysis of structurally similar compounds.

Method 1: Direct Chiral HPLC Analysis

Direct enantioseparation via HPLC on a Chiral Stationary Phase (CSP) is a widely used and effective method. For acidic compounds like 2-bromoalkanoic acids, macrocyclic glycopeptide-based CSPs have demonstrated excellent enantioselectivity.

An experimental workflow for this process is outlined below:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis s_prep Dissolve sample in appropriate solvent (e.g., Methanol) injector Inject Sample s_prep->injector column Chiral Stationary Phase (e.g., CHIROBIOTIC R) injector->column detector UV Detector column->detector pump Mobile Phase Delivery (Isocratic or Gradient) pump->column chromatogram Obtain Chromatogram detector->chromatogram quantify Quantify Enantiomeric Purity (Peak Area Integration) chromatogram->quantify

Caption: Experimental workflow for direct chiral HPLC analysis.

Experimental Protocol: Chiral HPLC of a Structural Analog

The following protocol is for the separation of 2-Bromo-3-methylbutyric acid, a close structural analog of (S)-2-Bromo-4-methylpentanoic acid, and is expected to provide a strong starting point for method development.[1]

  • Column: Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: 15:85 (v/v) mixture of 20 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 2 mg/mL in methanol

Comparison of Analytical Methods

While direct chiral HPLC is often the preferred method, other techniques can also be employed. Below is a comparison of direct chiral HPLC with two common alternatives: Gas Chromatography (GC) with a chiral stationary phase (after derivatization) and pre-column derivatization followed by achiral HPLC.

FeatureDirect Chiral HPLCChiral GC (after Derivatization)Pre-column Derivatization with Achiral HPLC
Principle Direct separation of enantiomers on a chiral stationary phase.Separation of derivatized (esterified) enantiomers on a chiral GC column.[2]Chemical conversion of enantiomers into diastereomers, which are then separated on a standard achiral column.[3][4]
Sample Prep Minimal; dissolve sample in mobile phase.Derivatization required (e.g., esterification to a methyl or ethyl ester).[2][5]Derivatization with a chiral reagent (e.g., aniline) is necessary.[3]
Typical CSP Macrocyclic glycopeptides (e.g., Teicoplanin-based like CHIROBIOTIC R/T).[1][6]Derivatized cyclodextrins (e.g., 6-TBDMS-2,3-di-O-alkyl-β-CD).[2][5]Standard achiral phases (e.g., C18).
Advantages - Fast method development- High efficiency- Generally applicable to a wide range of compounds.[6]- High resolution- Suitable for volatile compounds.- Uses standard, less expensive achiral columns- Can be used when direct methods fail.
Disadvantages - Chiral columns can be expensive.- Derivatization adds a step and potential for error.- Analyte must be volatile.- Derivatizing agent must be enantiomerically pure.- Reaction must go to completion without racemization.[4]
Suitability for (S)-2-Bromo-4-methylpentanoic acid High. Strong potential for baseline separation based on analogs.[1]Moderate to High. Requires esterification but likely to be effective.[2]Moderate. A viable alternative if direct methods are unsuccessful.

Alternative Method Protocols

Alternative 1: Chiral Gas Chromatography (GC) - General Protocol

This method involves the derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral GC column.

  • Derivatization: Convert the carboxylic acid to its methyl ester using a standard esterification procedure (e.g., reaction with methanol in the presence of an acid catalyst).

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a chiral stationary phase, such as one based on a derivatized cyclodextrin (B1172386).[2][5]

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: An optimized temperature gradient is typically used to ensure good separation and peak shape.

Studies on various 2-bromo substituted carboxylic acid esters have shown that the choice of the ester group and the specific cyclodextrin stationary phase can significantly influence the separation quality.[2]

Alternative 2: Pre-column Derivatization with Achiral HPLC

This approach converts the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional achiral column.

  • Derivatization: React the racemic 2-Bromo-4-methylpentanoic acid with a single, pure enantiomer of a chiral derivatizing agent (e.g., a chiral amine like aniline) in the presence of a coupling agent.[3]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A common reversed-phase achiral column, such as a C18 column.

  • Mobile Phase: A typical reversed-phase eluent, such as a mixture of acetonitrile (B52724) and water with appropriate additives.

  • Analysis: The resulting diastereomers will have different retention times on the achiral column, allowing for their separation and quantification.

The success of this method is highly dependent on the availability of a stable, enantiomerically pure derivatizing agent and ensuring that the derivatization reaction proceeds to completion without any racemization.[4]

References

Determining the Enantiomeric Excess of 2-Bromo-4-methylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of 2-Bromo-4-methylpentanoic acid, a valuable chiral building block. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting detailed experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including available instrumentation, sample throughput requirements, and the desired level of accuracy and precision. The following table summarizes the key features of each technique.

Method Principle Sample Preparation Instrumentation Key Performance Characteristics
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral phase.Derivatization of the carboxylic acid may be required to improve separation and detection.HPLC system with a chiral column and UV or other suitable detector.High resolution and accuracy. Applicable to a wide range of analytes. Method development can be time-consuming.
Chiral GC Separation of volatile enantiomeric derivatives on a chiral stationary phase.Derivatization to volatile esters is necessary.Gas chromatograph with a chiral capillary column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Excellent resolution and sensitivity for volatile compounds. Requires thermal stability of the analyte and its derivative.
NMR Spectroscopy Formation of diastereomeric derivatives with a chiral derivatizing agent (CDA), leading to distinct signals for each enantiomer in the NMR spectrum.Reaction with a chiral derivatizing agent.High-resolution NMR spectrometer.Rapid analysis and simple sample preparation. Lower sensitivity compared to chromatographic methods. Provides structural information.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. While specific data for this compound is limited in published literature, the following protocols are based on established methods for structurally similar α-bromoalkanoic acids and are expected to be readily adaptable.

Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the pre-column derivatization of this compound to form diastereomeric amides, which can then be separated on a standard chiral stationary phase. This approach is adapted from the successful separation of α-bromobutyric acid enantiomers.[1]

1. Derivatization to N-phenyl-2-bromo-4-methylpentanamide:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.

  • Add aniline (B41778) (1 equivalent) and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, 1 M NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude derivative.

2. HPLC Analysis:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Chiral Gas Chromatography (GC)

This method requires the conversion of the carboxylic acid to a volatile ester derivative, which is then separated on a chiral GC column. The following protocol is based on a general method for the separation of 2-bromoalkanoic acid esters.[2][3]

1. Derivatization to Methyl 2-bromo-4-methylpentanoate:

  • To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • After cooling to room temperature, add water and extract the ester with a non-polar solvent like hexane (B92381) or diethyl ether.

  • Wash the organic extract with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

2. GC Analysis:

  • Column: A cyclodextrin-based chiral capillary column, such as one functionalized with a derivative of β-cyclodextrin (e.g., Rt-βDEX).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 180 °C) at a rate of 2-5 °C/min. The program will need to be optimized for baseline separation.

  • Quantification: The enantiomeric excess is determined by the ratio of the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess by using a chiral derivatizing agent (CDA) to create diastereomers with distinct NMR signals. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common CDA for this purpose.

1. Derivatization with (R)-Mosher's Acid Chloride:

  • Dissolve this compound in an anhydrous solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a tertiary amine base (e.g., pyridine (B92270) or triethylamine).

  • Add a slight excess of (R)-Mosher's acid chloride.

  • Allow the reaction to proceed to completion at room temperature.

2. NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

  • Identify a well-resolved proton signal that is close to the chiral center of the original acid (e.g., the α-proton).

  • The signals corresponding to the two diastereomers will appear at slightly different chemical shifts (Δδ).

  • Integrate the signals for each diastereomer.

  • The enantiomeric excess is calculated from the ratio of the integrals:

    • ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the enantiomeric excess of this compound using the described chromatographic and spectroscopic methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A This compound B Derivatization (Aniline, DCC) A->B C Diastereomeric Amides B->C D Chiral HPLC Separation C->D E UV Detection D->E F Chromatogram E->F G Peak Integration F->G H Calculate ee% G->H GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis A This compound B Esterification (Methanol, H+) A->B C Volatile Methyl Esters B->C D Chiral GC Separation C->D E FID Detection D->E F Chromatogram E->F G Peak Integration F->G H Calculate ee% G->H NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A This compound B Derivatization (Mosher's Acid Chloride) A->B C Diastereomeric Esters B->C D 1H NMR Spectroscopy C->D E NMR Spectrum D->E F Signal Integration E->F G Calculate ee% F->G

References

A Comparative Analysis of 1H and 13C NMR Spectra of 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-bromo-4-methylpentanoic acid is presented, offering a comparative analysis with structurally related compounds, 4-methylpentanoic acid and 2-bromopentanoic acid. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar molecules.

Nuclear magnetic resonance spectroscopy is an indispensable analytical technique in organic chemistry for determining the structure of molecules. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, valuable information regarding the connectivity and stereochemistry of a compound can be obtained. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound and compares it with two analogous compounds to highlight the influence of the bromine substituent and the isobutyl group on the spectral features.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound, alongside 4-methylpentanoic acid and 2-bromopentanoic acid, are summarized in the tables below. These values have been compiled from various spectral databases and are presented to illustrate the key differences and similarities in their chemical shifts (δ), splitting patterns, and coupling constants (J).

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
This compound H-2~4.2 - 4.4Doublet of doublets (dd)-
H-3~1.9 - 2.2Multiplet (m)-
H-4~1.7 - 1.9Multiplet (m)-
H-5 (CH₃)~0.9 - 1.0Doublet (d)~6.5
COOH~10 - 12Singlet (s)-
4-Methylpentanoic acid H-2~2.2 - 2.4Triplet (t)~7.5
H-3~1.5 - 1.7Multiplet (m)-
H-4~1.6 - 1.8Multiplet (m)-
H-5 (CH₃)~0.9Doublet (d)~6.5
COOH~11 - 12Singlet (s)-
2-Bromopentanoic acid H-2~4.2 - 4.3Triplet (t)~7.0
H-3~1.9 - 2.1Multiplet (m)-
H-4~1.4 - 1.6Multiplet (m)-
H-5 (CH₃)~0.9 - 1.0Triplet (t)~7.5
COOH~10 - 12Singlet (s)-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for this compound is estimated based on spectral databases and comparison with similar compounds due to the lack of a publicly available, fully assigned dataset.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1 (COOH)~170 - 175
C-2 (CHBr)~45 - 50
C-3 (CH₂)~40 - 45
C-4 (CH)~25 - 30
C-5 (CH₃)~21 - 23
4-Methylpentanoic acid C-1 (COOH)~179 - 181
C-2 (CH₂)~33 - 35
C-3 (CH₂)~27 - 29
C-4 (CH)~22 - 24
C-5 (CH₃)~22 - 23
2-Bromopentanoic acid C-1 (COOH)~172 - 176
C-2 (CHBr)~47 - 52
C-3 (CH₂)~33 - 38
C-4 (CH₂)~19 - 22
C-5 (CH₃)~13 - 15

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for this compound is estimated based on spectral databases and comparison with similar compounds.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following provides a general methodology applicable to the characterization of small organic molecules like this compound.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

NMR Data Acquisition:

  • Instrument Tuning and Shimming: The NMR spectrometer should be properly tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a concentrated sample).

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment is commonly employed to simplify the spectrum to singlets for each unique carbon.

    • Key parameters include a wider spectral width (e.g., 0 to 220 ppm), a longer acquisition time, and a greater number of scans (often several hundred to thousands) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typical.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical relationships in the NMR analysis of this compound and a general workflow for NMR experimentation.

NMR_Correlation cluster_protons Proton Signals (¹H NMR) cluster_carbons Carbon Signals (¹³C NMR) H2 H-2 (~4.3 ppm) H3 H-3 (~2.0 ppm) H2->H3 J-coupling C2 C-2 (CHBr, ~48 ppm) H2->C2 Directly Bonded H3->H2 J-coupling H4 H-4 (~1.8 ppm) H3->H4 J-coupling C3 C-3 (CH₂, ~42 ppm) H3->C3 Directly Bonded H4->H3 J-coupling H5 H-5 (~0.95 ppm) H4->H5 J-coupling C4 C-4 (CH, ~27 ppm) H4->C4 Directly Bonded C5 C-5 (CH₃, ~22 ppm) H5->C5 Directly Bonded C1 C-1 (COOH, ~172 ppm)

Caption: Key ¹H-¹H J-coupling and ¹H-¹³C direct bond correlations in this compound.

NMR_Workflow start Start: Obtain Sample prep Sample Preparation (Weigh, Dissolve in Deuterated Solvent) start->prep transfer Transfer to NMR Tube prep->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup acquire_H1 Acquire ¹H NMR Spectrum instrument_setup->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum instrument_setup->acquire_C13 process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) process->analyze elucidate Structure Elucidation analyze->elucidate end End: Report Structure elucidate->end

Caption: A generalized workflow for acquiring and analyzing NMR spectra of an organic compound.

A Comparative Guide to the Synthetic Routes of Chiral Alpha-Bromo Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral alpha-bromo acids are valuable building blocks in organic synthesis, particularly for the pharmaceutical industry, where they serve as key intermediates in the preparation of a wide range of bioactive molecules. The stereoselective introduction of a bromine atom at the alpha-position of a carboxylic acid presents a significant synthetic challenge. This guide provides an objective comparison of the primary synthetic routes to chiral alpha-bromo acids, supported by experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of chiral alpha-bromo acids can be broadly categorized into four main strategies: diastereoselective synthesis, synthesis from chiral precursors (such as α-amino acids), enzymatic resolution, and asymmetric catalysis. A classical, non-chiral method, the Hell-Volhard-Zelinsky reaction, is also included for baseline comparison as it produces a racemic mixture.

Synthetic RouteGeneral ApproachTypical YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Limitations
Diastereoselective Synthesis Use of a chiral auxiliary to direct the stereochemical outcome of the bromination reaction.60-90%78-90% d.e., leading to 66-98% e.e. after auxiliary removal.High diastereoselectivity, well-established procedures.Requires stoichiometric use of chiral auxiliary, additional steps for auxiliary attachment and removal.
From Chiral Precursors (α-Amino Acids) Conversion of the amino group of a chiral α-amino acid to a bromine atom via diazotization.Good to ExcellentExcellent (enantiopurity of the starting amino acid is retained).Readily available and diverse pool of chiral starting materials.Limited to the stereochemistry of naturally available amino acids, potential for side reactions during diazotization.
Enzymatic Resolution Kinetic resolution of a racemic mixture of α-bromo acid esters using a stereoselective lipase (B570770).~50% (for the desired enantiomer)>94% e.e.High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield of 50% for one enantiomer, requires screening of enzymes for specific substrates.
Asymmetric Catalysis Use of a chiral catalyst to enantioselectively brominate a prochiral carboxylic acid derivative.Good to Highup to 96% e.e.High enantioselectivity, catalytic use of chiral material, potential for high atom economy.Catalyst development can be challenging and substrate-specific, may require activated carboxylic acid derivatives.
Hell-Volhard-Zelinsky (HVZ) Reaction Direct bromination of a carboxylic acid at the α-position using Br₂ and a phosphorus catalyst (e.g., PBr₃).High0% e.e. (racemic product)Simple, high-yielding, applicable to a wide range of carboxylic acids.Produces a racemic mixture, requiring subsequent resolution to obtain a single enantiomer.

Experimental Protocols

Diastereoselective Synthesis via Chiral Acetal (B89532)

This method involves the bromination of an acetal derived from an aryl alkyl ketone and (2R,3R)-tartaric acid.

Step 1: Acetal Formation. A mixture of the aryl alkyl ketone (1.0 eq.), dimethyl L-tartrate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is heated at reflux with a Dean-Stark trap to remove water. After completion, the reaction is quenched, and the product is purified by chromatography.

Step 2: Diastereoselective Bromination. The chiral acetal (1.0 eq.) is dissolved in a suitable solvent (e.g., CCl₄) and treated with N-bromosuccinimide (NBS) (1.1 eq.) at room temperature under irradiation with a UV lamp. The reaction is monitored by TLC, and upon completion, the succinimide (B58015) is filtered off, and the solvent is evaporated. The diastereomeric excess can be determined by ¹H NMR spectroscopy.

Step 3: Hydrolysis and Oxidation. The resulting bromoacetal is hydrolyzed under acidic conditions to yield the corresponding α-bromoketone. Subsequent Baeyer-Villiger oxidation using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) affords the chiral α-bromo ester. The enantiomeric excess is determined by chiral HPLC analysis.

Synthesis from Chiral α-Amino Acids

This protocol describes the conversion of an L-amino acid to the corresponding (S)-α-bromo acid.

Step 1: Diazotization. The L-amino acid (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0 °C, and a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified time until the evolution of nitrogen gas ceases.

Step 2: Bromination. Potassium bromide (KBr) (2.0 eq.) is added to the reaction mixture, which is then stirred at room temperature for several hours.

Step 3: Extraction and Purification. The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-bromo acid. Purification is typically achieved by recrystallization or column chromatography. The enantiomeric purity is confirmed by chiral HPLC or by conversion to a suitable derivative for NMR analysis.

Enzymatic Resolution of a Racemic α-Bromo Ester

This protocol outlines the kinetic resolution of a racemic α-bromo ester using a lipase.

Step 1: Racemic Ester Synthesis. The racemic α-bromo acid is esterified using a standard method, for example, by reacting with an alcohol in the presence of an acid catalyst.

Step 2: Enzymatic Hydrolysis. The racemic α-bromo ester (1.0 eq.) is suspended in a phosphate (B84403) buffer solution (pH ~7). A lipase, such as Candida antarctica lipase B (CAL-B) or a lipase from Yarrowia lipolytica[1], is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by chiral HPLC, measuring the enantiomeric excess of the remaining ester and the produced acid.

Step 3: Separation and Isolation. Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The unreacted, enantiomerically enriched ester is extracted with an organic solvent. The aqueous layer is then acidified, and the enantiomerically enriched α-bromo acid is extracted. Both products are purified separately.

Asymmetric Organocatalytic Bromination

This protocol describes the enantioselective α-bromination of an aldehyde, which can be subsequently oxidized to the corresponding carboxylic acid.

Step 1: Enamine Formation. The aldehyde (1.0 eq.) is dissolved in an organic solvent (e.g., CH₂Cl₂) and a chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether (e.g., 5-10 mol%), is added.

Step 2: Electrophilic Bromination. The mixture is cooled to a low temperature (e.g., -20 °C to 0 °C), and a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq.), is added portion-wise. The reaction is stirred until the starting aldehyde is consumed (monitored by TLC).

Step 3: Work-up and Oxidation. The reaction is quenched, and the α-bromo aldehyde is isolated. Subsequent oxidation to the α-bromo carboxylic acid can be achieved using various oxidizing agents (e.g., Pinnick oxidation with sodium chlorite). The enantiomeric excess of the product is determined by chiral HPLC.

Visualizing the Synthetic Workflows

The following diagrams illustrate the general workflows for the discussed synthetic routes.

diastereoselective_synthesis start Aryl Alkyl Ketone + Chiral Auxiliary (Tartaric Acid Derivative) acetal Chiral Acetal Formation start->acetal bromination Diastereoselective Bromination (NBS) acetal->bromination bromoacetal Diastereomeric Bromoacetal Mixture bromination->bromoacetal hydrolysis Hydrolysis bromoacetal->hydrolysis oxidation Baeyer-Villiger Oxidation hydrolysis->oxidation product Chiral α-Bromo Ester oxidation->product

Caption: Diastereoselective synthesis workflow.

from_amino_acid start Chiral α-Amino Acid diazotization Diazotization (NaNO₂, HBr) start->diazotization bromination Bromination (KBr) diazotization->bromination product Chiral α-Bromo Acid bromination->product enzymatic_resolution start Racemic α-Bromo Ester resolution Enzymatic Resolution (Lipase, Buffer) start->resolution separation Separation resolution->separation product1 (R)-α-Bromo Ester separation->product1 product2 (S)-α-Bromo Acid separation->product2 asymmetric_catalysis start Prochiral Aldehyde catalysis Asymmetric α-Bromination (Chiral Catalyst, NBS) start->catalysis bromoaldehyde Chiral α-Bromo Aldehyde catalysis->bromoaldehyde oxidation Oxidation bromoaldehyde->oxidation product Chiral α-Bromo Acid oxidation->product hvz_reaction start Carboxylic Acid reaction α-Bromination (Br₂, PBr₃) start->reaction product Racemic α-Bromo Acid reaction->product

References

A Comparative Guide to the Synthesis of Leucine: Validating the Pathway from 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chemical methods for the synthesis of the essential amino acid leucine (B10760876). The primary focus is the validation of the synthetic route starting from 2-Bromo-4-methylpentanoic acid, benchmarked against common alternative methods. This document presents a detailed analysis of reaction pathways, experimental protocols, and performance metrics to aid researchers in selecting the most suitable method for their specific applications.

Executive Summary

The synthesis of leucine is a critical process in various fields, including pharmaceutical development and nutritional science. While multiple synthetic routes exist, the conversion of this compound to leucine represents a classical and straightforward approach. This guide evaluates this method in the context of three other prevalent synthetic strategies: the Amidomalonate synthesis, the Strecker synthesis, and the Reductive Amination of α-ketoisocaproate. Each method's advantages and disadvantages are weighed based on factors such as yield, purity, scalability, and the complexity of the experimental procedure.

Comparative Analysis of Leucine Synthesis Methods

The following table summarizes the key performance indicators for the synthesis of leucine via four distinct chemical pathways. The data presented is a synthesis of reported values in scientific literature. It is important to note that yields and purities can vary based on specific reaction conditions and optimization.

Synthesis Method Starting Materials Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
From this compound This compound, Ammonia (B1221849)60-75>95Direct route, readily available starting material.Use of corrosive reagents (PBr₃/Br₂ for precursor synthesis), moderate yields.
Amidomalonate Synthesis Diethyl acetamidomalonate, Isobutyl bromide75-85>98High yields, good purity, versatile for various amino acids.Multi-step process, requires specific starting materials.
Strecker Synthesis Isovaleraldehyde (B47997), Ammonia, Cyanide source50-70>95One-pot reaction, cost-effective starting materials.Use of highly toxic cyanide, formation of a racemic mixture requiring resolution.
Reductive Amination α-Ketoisocaproate, Ammonia, Reducing agent85-95>99 (enzymatic)High yields and enantioselectivity (with chiral catalysts or enzymes).Requires specialized catalysts or enzymes, precursor can be expensive.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and general experimental workflows for each of the discussed synthetic methods.

Leucine Synthesis from this compound

This method involves a nucleophilic substitution reaction where the bromine atom in this compound is displaced by an amino group from ammonia.

G cluster_0 Synthesis from this compound This compound This compound Leucine Leucine This compound->Leucine NH₃ (excess)

Caption: Reaction pathway for leucine synthesis.

Amidomalonate Synthesis of Leucine

A versatile method for amino acid synthesis, the amidomalonate synthesis involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.

G cluster_1 Amidomalonate Synthesis Diethyl acetamidomalonate Diethyl acetamidomalonate Alkylated Intermediate Alkylated Intermediate Diethyl acetamidomalonate->Alkylated Intermediate 1. NaOEt 2. Isobutyl bromide Leucine Leucine Alkylated Intermediate->Leucine H₃O⁺, Δ

Caption: Amidomalonate synthesis of leucine.

Strecker Synthesis of Leucine

The Strecker synthesis is a one-pot reaction that produces an α-amino nitrile from an aldehyde, which is then hydrolyzed to form the amino acid.

G cluster_2 Strecker Synthesis Isovaleraldehyde Isovaleraldehyde α-Aminonitrile α-Aminonitrile Isovaleraldehyde->α-Aminonitrile NH₃, KCN Leucine Leucine α-Aminonitrile->Leucine H₃O⁺

Caption: Strecker synthesis of leucine.

Reductive Amination of α-Ketoisocaproate

This method involves the conversion of a keto acid to an amino acid through the formation of an imine intermediate, which is then reduced.

G cluster_3 Reductive Amination α-Ketoisocaproate α-Ketoisocaproate Imine Intermediate Imine Intermediate α-Ketoisocaproate->Imine Intermediate NH₃ Leucine Leucine Imine Intermediate->Leucine H₂, Catalyst (e.g., Pd/C) or NaBH₃CN

Caption: Reductive amination for leucine synthesis.

Detailed Experimental Protocols

Synthesis of Leucine from this compound

Materials:

Procedure:

  • In a sealed reaction vessel, dissolve this compound in ethanol.

  • Add a significant excess of concentrated aqueous ammonia to the solution.

  • Heat the mixture at 100-120°C for 4-6 hours. The pressure in the vessel will increase.

  • After cooling to room temperature, carefully vent the vessel.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous solution to the isoelectric point of leucine (pH ≈ 6.0) using hydrochloric acid or sodium hydroxide.

  • Leucine will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid leucine by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain racemic leucine.

Amidomalonate Synthesis of Leucine

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Absolute ethanol

  • Isobutyl bromide

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add diethyl acetamidomalonate to the solution and stir until a clear solution is formed.

  • Add isobutyl bromide dropwise to the reaction mixture.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and filter to remove the sodium bromide precipitate.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • To the resulting oil, add concentrated hydrochloric acid and reflux for 6-8 hours to hydrolyze the ester and amide groups and effect decarboxylation.

  • Cool the solution and neutralize with a base (e.g., pyridine (B92270) or ammonium (B1175870) hydroxide) to the isoelectric point of leucine (pH ≈ 6.0) to precipitate the product.

  • Collect the crude leucine by filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain pure racemic leucine.

Strecker Synthesis of Leucine

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Ammonium chloride

  • Sodium cyanide

  • Methanol (B129727)

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water and add a solution of sodium cyanide in water.

  • Cool the mixture in an ice bath and add isovaleraldehyde dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours to overnight. An oily layer of the α-aminonitrile will form.

  • Separate the oily layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic phases.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude α-aminonitrile.

  • Add concentrated hydrochloric acid to the crude α-aminonitrile and reflux for 4-6 hours to hydrolyze the nitrile group.

  • After hydrolysis, cool the solution and neutralize it to the isoelectric point of leucine (pH ≈ 6.0) with a base.

  • Collect the precipitated racemic leucine by filtration, wash with cold water, and dry.

Reductive Amination of α-Ketoisocaproate

Materials:

  • α-Ketoisocaproic acid sodium salt

  • Ammonia solution

  • Palladium on carbon (Pd/C, 10%) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or water

  • Hydrogen gas (if using Pd/C)

Procedure (Catalytic Hydrogenation):

  • Dissolve α-ketoisocaproic acid sodium salt in an aqueous ammonia solution.

  • Add the Pd/C catalyst to the solution in a hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Adjust the pH to the isoelectric point of leucine (pH ≈ 6.0) to precipitate the product.

  • Collect the racemic leucine by filtration, wash, and dry.

Procedure (with Sodium Cyanoborohydride):

  • Dissolve α-ketoisocaproic acid in methanol and add an excess of ammonium acetate.

  • Cool the solution in an ice bath and add sodium cyanoborohydride portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by carefully adding dilute hydrochloric acid until the evolution of gas ceases.

  • Evaporate the solvent and redissolve the residue in water.

  • Adjust the pH to the isoelectric point to precipitate the leucine.

  • Collect, wash, and dry the product.

Conclusion

The synthesis of leucine from this compound provides a direct and reliable method, particularly when the starting material is readily accessible. However, for applications requiring higher yields and purity, the amidomalonate synthesis and reductive amination methods offer superior performance. The Strecker synthesis remains a cost-effective option, though the use of highly toxic cyanide necessitates stringent safety protocols. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production context, including scale, cost, and desired stereochemistry. For enantiomerically pure L-leucine, asymmetric synthesis or enzymatic resolution of the racemic mixtures described would be necessary.

reactivity comparison of 2-bromo vs. 2-chloro-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the realm of synthetic organic chemistry and drug development, the choice of starting materials and intermediates is paramount to the efficiency and success of a reaction. Halogenated carboxylic acids, in particular, are versatile building blocks. This guide provides a detailed comparison of the reactivity of two such analogs: 2-bromo-4-methylpentanoic acid and 2-chloro-4-methylpentanoic acid. This analysis is crucial for scientists aiming to optimize reaction conditions and predict outcomes in nucleophilic substitution and other related reactions.

At a Glance: The Reactivity Verdict

Based on fundamental chemical principles, This compound is inherently more reactive than 2-chloro-4-methylpentanoic acid . This heightened reactivity is primarily attributed to the inferior strength of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, and the superior ability of the bromide ion to act as a leaving group.

Quantitative Data Summary

The most direct quantitative measure supporting the higher reactivity of the bromo- compound is the bond dissociation energy (BDE). A lower BDE indicates a weaker bond that requires less energy to break, thus leading to a faster reaction rate in many cases, particularly in reactions where the carbon-halogen bond cleavage is the rate-determining step (e.g., SN1 reactions and to a significant extent in SN2 reactions).

ParameterThis compound2-chloro-4-methylpentanoic acidSupporting Rationale
Carbon-Halogen Bond Dissociation Energy ~285 kJ/mol (for a generic C-Br bond)[1]~339 kJ/mol (for a generic C-Cl bond)[1]The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave. This is a primary determinant of the higher reactivity of alkyl bromides.
Leaving Group Ability ExcellentGoodThe bromide ion (Br-) is a better leaving group than the chloride ion (Cl-). This is because bromide is a larger, more polarizable ion that can better stabilize the negative charge after departing from the carbon atom. Furthermore, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that Br- is a weaker conjugate base and therefore a more stable leaving group.[2][3]
Predicted Relative Reactivity HigherLowerDue to the lower bond energy and superior leaving group ability, this compound is expected to undergo nucleophilic substitution reactions at a faster rate than 2-chloro-4-methylpentanoic acid under identical conditions.

Theoretical Framework: Factors Influencing Reactivity

The difference in reactivity between these two molecules can be understood by examining the key factors that govern nucleophilic substitution reactions.

G Factors Influencing Reactivity Reactivity Overall Reactivity Bond_Strength Carbon-Halogen Bond Strength Bond_Strength->Reactivity Weaker bond = Higher reactivity Leaving_Group Leaving Group Ability Leaving_Group->Reactivity Better leaving group = Higher reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Less hindrance = Higher reactivity

Caption: Logical relationship of factors influencing the reactivity of 2-halo-4-methylpentanoic acids.

For 2-bromo- and 2-chloro-4-methylpentanoic acid, the steric hindrance around the alpha-carbon is identical. Therefore, the determining factors are the carbon-halogen bond strength and the leaving group ability.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 2-chloro-4-methylpentanoic acid, a hydrolysis reaction can be monitored over time. The progress of the reaction, which produces a hydrohalic acid (HBr or HCl), can be followed by titration or conductometry.

Experimental Workflow: A Comparative Hydrolysis Study

G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Prep_Bromo Prepare solution of This compound Incubate_Bromo Incubate at constant T Prep_Bromo->Incubate_Bromo Prep_Chloro Prepare solution of 2-chloro-4-methylpentanoic acid Incubate_Chloro Incubate at constant T Prep_Chloro->Incubate_Chloro Monitor_Bromo Monitor [H+] over time (Titration or Conductometry) Incubate_Bromo->Monitor_Bromo Monitor_Chloro Monitor [H+] over time (Titration or Conductometry) Incubate_Chloro->Monitor_Chloro Plot_Bromo Plot [H+] vs. time Monitor_Bromo->Plot_Bromo Plot_Chloro Plot [H+] vs. time Monitor_Chloro->Plot_Chloro Compare Compare reaction rates Plot_Bromo->Compare Plot_Chloro->Compare

Caption: A typical experimental workflow for comparing the hydrolysis rates of the two haloalkanoic acids.

Method 1: Monitoring by Titration

This method involves quenching the reaction at different time points and titrating the liberated acid with a standardized base.

Materials:

  • This compound

  • 2-chloro-4-methylpentanoic acid

  • Solvent (e.g., a mixture of ethanol (B145695) and water to ensure solubility)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Ice bath

  • Thermostatically controlled water bath

  • Pipettes, burettes, and conical flasks

Procedure:

  • Prepare equimolar solutions of this compound and 2-chloro-4-methylpentanoic acid in the chosen solvent system.

  • Place the reaction flasks in a thermostatically controlled water bath set to a desired temperature (e.g., 50 °C).

  • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) from each reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold distilled water.

  • Add a few drops of phenolphthalein indicator to the quenched solution.

  • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used.

  • Continue this process for a sufficient duration to observe a significant change in the concentration of the liberated acid.

  • To determine the concentration at "infinite" time (completion), heat a separate aliquot of each starting solution in a sealed tube at a higher temperature (e.g., 80 °C) for several hours, then titrate as above.

Data Analysis:

The rate of reaction can be determined by plotting the volume of NaOH used (which is proportional to the concentration of the hydrohalic acid) against time. The initial rate can be determined from the initial slope of the curve. A steeper slope for the this compound reaction would confirm its higher reactivity.

Method 2: Monitoring by Conductometry

This method relies on the change in electrical conductivity of the solution as the non-ionic haloalkanoic acid is converted into ionic products (H+ and X-).

Materials:

  • This compound

  • 2-chloro-4-methylpentanoic acid

  • Solvent with low initial conductivity (e.g., a mixture of ethanol and deionized water)

  • Conductivity meter and probe

  • Thermostatically controlled water bath

  • Reaction vessel

Procedure:

  • Prepare equimolar solutions of this compound and 2-chloro-4-methylpentanoic acid in the chosen solvent.

  • Place the reaction vessel containing one of the solutions in a thermostatically controlled water bath.

  • Immerse the conductivity probe into the solution and allow the temperature to equilibrate.

  • Record the initial conductivity and then start monitoring the conductivity at regular time intervals.

  • Continue recording until a significant change in conductivity is observed.

  • Repeat the experiment with the other haloalkanoic acid under identical conditions.

Data Analysis:

Plot the conductivity as a function of time for each reaction. The rate of reaction is proportional to the rate of change of conductivity. A faster increase in conductivity for the this compound solution will provide quantitative evidence of its higher reactivity.

Conclusion for the Research Professional

The selection between 2-bromo- and 2-chloro-4-methylpentanoic acid as a synthetic precursor should be guided by the desired reaction rate and the specific conditions of the synthetic route. The bromo- derivative offers a significant advantage in terms of reactivity, which can lead to shorter reaction times, lower reaction temperatures, and potentially higher yields in nucleophilic substitution reactions. Conversely, the chloro- derivative provides greater stability and may be preferred when a less reactive substrate is required or for reasons of cost and availability. The experimental protocols outlined above provide a robust framework for researchers to quantify these reactivity differences within their specific experimental context, enabling more informed decisions in the drug development and chemical synthesis pipeline.

References

The Strategic Application of 2-Bromo-4-methylpentanoic Acid in Pharmaceutical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency, stereochemical purity, and overall success of a synthetic route. Among these, 2-Bromo-4-methylpentanoic acid, particularly its (S)-enantiomer, has emerged as a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of its application, focusing on its role in the synthesis of the widely used antihypertensive drug, Valsartan, and its potential in peptidomimetic and agrochemical development.

Core Application: A Gateway to Chiral Amino Acid Derivatives

This compound serves as a key intermediate in the synthesis of L-valine derivatives, which are fundamental components of numerous pharmaceuticals. The bromo-functionalization at the alpha-carbon provides a reactive site for nucleophilic substitution, allowing for the introduction of an amino group to form the corresponding amino acid. This transformation is a cornerstone of its utility in drug synthesis.

One of the most significant applications of (S)-2-Bromo-4-methylpentanoic acid is as a precursor in the industrial synthesis of Valsartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. The L-valine moiety is integral to the pharmacological activity of Valsartan.

Comparative Synthesis of a Key Valsartan Intermediate

The synthesis of L-valine methyl ester, a direct precursor for incorporation into the Valsartan scaffold, can be efficiently achieved from (S)-2-Bromo-4-methylpentanoic acid. This synthetic route is often compared with other industrial methods that may start from L-valine itself.

Starting MaterialKey Transformation StepsReported YieldsKey Considerations
(S)-2-Bromo-4-methylpentanoic acid 1. Amination (e.g., with ammonia) 2. Esterification (e.g., with methanol (B129727) and an acid catalyst)Amination: Typically >80% Esterification: >90%Provides a direct route to the chiral amino ester. Requires stereospecific starting material for enantiopure product.
L-Valine1. Esterification (e.g., with methanol and thionyl chloride or an acid catalyst)>95%A more direct route if optically pure L-valine is readily and economically available.

While starting directly from L-valine might appear more straightforward, the use of this compound offers strategic advantages in certain manufacturing scenarios, particularly when considering the overall supply chain and cost of raw materials.

Experimental Protocol: Synthesis of (S)-Valine Methyl Ester from (S)-2-Bromo-4-methylpentanoic Acid

Step 1: Amination (S)-2-Bromo-4-methylpentanoic acid is treated with an excess of aqueous ammonia (B1221849) under pressure and elevated temperature. The reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the alpha-carbon, yielding D-valine. To obtain the desired L-valine, one would start with (R)-2-Bromo-4-methylpentanoic acid. For the synthesis of a racemic mixture, a racemic starting material can be used. After the reaction, the excess ammonia and water are removed under reduced pressure.

Step 2: Esterification The resulting amino acid is then esterified. A common method involves dissolving the amino acid in methanol and bubbling hydrogen chloride gas through the solution, or by using thionyl chloride. The reaction mixture is typically refluxed, followed by removal of the solvent to yield the hydrochloride salt of L-valine methyl ester.

Broader Applications in Synthesis

The utility of this compound extends beyond the synthesis of Valsartan.

Peptidomimetics

As a chiral building block, it is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.[1] The isobutyl side chain of the leucine-like structure of this compound makes it a valuable synthon for creating analogs of peptide ligands. One report describes a peptidomimetic synthesized from (S)-2-Bromo-4-methylpentanoic acid that exhibits antibacterial activity against leucocytes.[1]

Agrochemicals

While specific examples in agrochemical development are less documented in readily available literature, the principles of its application in pharmaceutical synthesis are transferable. As a chiral precursor, it can be used to synthesize enantiomerically pure agrochemicals, which can lead to increased efficacy and reduced environmental impact compared to racemic mixtures.

Logical Workflow for Chiral Drug Synthesis

The following diagram illustrates the logical workflow for the synthesis of a chiral drug like Valsartan, highlighting the position of this compound as a key starting material.

G Synthetic Workflow for Chiral Pharmaceuticals A This compound B Amination A->B C L-Valine Derivative B->C D Esterification C->D E L-Valine Methyl Ester D->E F Coupling with Biphenyl Moiety E->F G Valsartan Precursor F->G H Final Synthetic Steps G->H I Valsartan (API) H->I G Mechanism of Action of Valsartan Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1Receptor->Vasoconstriction Valsartan Valsartan Valsartan->AT1Receptor

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4-methylpentanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-4-methylpentanoic acid, a halogenated organic acid. Adherence to these procedures is critical to minimize environmental impact and maintain workplace safety.

Hazard Profile and Safety Considerations

This compound is a compound that requires careful handling due to its hazardous properties. It is harmful if swallowed or in contact with skin, and can cause skin and eye irritation[1]. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements associated with this compound, which are summarized in the table below.

Table 1: GHS Hazard Classification for this compound

Hazard StatementCodeClassCategory
Harmful if swallowedH302Acute Toxicity, Oral4
Harmful in contact with skinH312Acute Toxicity, Dermal4
Causes skin irritationH315Skin Corrosion/Irritation2
Causes serious eye irritationH319Serious Eye Damage/Eye Irritation2A
Harmful if inhaledH332Acute Toxicity, Inhalation4
May cause respiratory irritationH335Specific target organ toxicity, single exposure; Respiratory tract irritation3

Data sourced from PubChem CID 142681[1]

Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory violations.

Experimental Protocol for Disposal:

  • Segregation: At the point of generation, carefully segregate waste this compound from all other waste streams. It is critical to keep halogenated organic wastes separate from non-halogenated organic wastes, as the disposal methods and costs can differ significantly[2]. Do not mix with aqueous, acidic, or basic waste streams.

  • Container Selection: Choose a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with halogenated organic acids. Polyethylene containers are often a suitable choice[3]. Ensure the container is clearly marked with the words "Hazardous Waste" and "Halogenated Organic Waste"[2].

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date of accumulation.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition[3].

  • Request for Pickup: Once the container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal. This documentation is essential for regulatory compliance.

Disposal Workflow

The logical flow of the disposal process is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

DisposalWorkflow Start Waste Generation Segregation Segregate as Halogenated Organic Waste Start->Segregation Container Select & Label Compatible Container Segregation->Container Accumulation Store in Designated Satellite Accumulation Area Container->Accumulation Pickup Request EHS Waste Pickup Accumulation->Pickup End Proper Disposal by EHS Pickup->End

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for 2-Bromo-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-methylpentanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.[1]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Warning): May be harmful in contact with skin.[1]

  • Skin Corrosion/Irritation (Danger): Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1]

  • Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[2][3][4][5] The table below summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eye and Face Safety Goggles and Face ShieldUse chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[4][5]
Skin Chemical-Resistant GlovesSelect gloves made of materials resistant to corrosive organic acids. Consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use.
Laboratory Coat and ApronWear a flame-resistant lab coat. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][5]

  • Have a spill kit specifically for corrosive and halogenated organic chemicals readily available.

2. Handling the Chemical:

  • Before handling, carefully read the Safety Data Sheet (SDS) if available, or at a minimum, the GHS hazard information.

  • When transferring the chemical, pour slowly and carefully to avoid splashing.[2]

  • Always add acid to water, never the other way around, if dilution is necessary.[2][3]

  • Keep containers of this compound tightly closed when not in use.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spills: For small spills, use an absorbent material from a spill kit to contain and clean up the spill. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • This compound is a halogenated organic compound.[7]

  • All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[7][8][9]

  • Do not mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[8][10]

  • Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use.[9]

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8][9]

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Contaminated materials such as gloves, absorbent pads, and disposable labware must also be disposed of as hazardous waste in a sealed and labeled container.[11]

  • Never dispose of this compound down the drain.[8]

Workflow for Handling this compound

prep Preparation ppe Don PPE prep->ppe Ensure safety equipment is available fume_hood Work in Fume Hood ppe->fume_hood Wear appropriate gear handling Handle Chemical fume_hood->handling Minimize vapor exposure waste Segregate Halogenated Waste handling->waste Collect all contaminated materials decon Decontaminate Work Area waste->decon Secure waste container ppe_doff Doff PPE decon->ppe_doff Clean all surfaces disposal Dispose of Waste ppe_doff->disposal Follow institutional procedures

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.